4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
描述
属性
IUPAC Name |
1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNXFIKEJGNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide on 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol: Structural Properties, Mechanism of Action, and Experimental Workflows
Executive Summary
The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens necessitates the exploration of non-traditional pharmacophores. 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol represents a highly specialized class of boron-containing heterocycles that subvert traditional antibiotic resistance mechanisms. Unlike conventional antibiotics, diazaborines act as adduct-forming inhibitors that target the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI)[1]. By leveraging the unique electrophilicity of the boron atom, this compound forms a covalent bisubstrate adduct with the NAD+ cofactor, effectively halting the Type II Fatty Acid Synthesis (FAS-II) pathway[2].
This whitepaper provides an in-depth analysis of the structural chemistry, mechanistic biology, and self-validating experimental protocols required to evaluate this compound in preclinical drug discovery pipelines.
Structural Chemistry & Physicochemical Profiling
The efficacy of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is deeply rooted in its precise molecular architecture. The compound features a thiophene ring fused to a 1,2,3-diazaborinine system. The boron atom is not merely a structural placeholder; it is the reactive warhead essential for antibacterial activity, as analogs lacking boron exhibit no target affinity[3].
Structure-Activity Relationship (SAR) Insights
-
The Thieno-Fused Core: Empirical data demonstrates that thieno-diazaborines are inherently more potent than their benzo-diazaborine counterparts[4]. Furthermore, within the thiophene series, the thieno[2,3-d] isomers generally exhibit slightly higher biological activity than the thieno[3,2-d] isomers[4].
-
The Nitro Group (-NO₂): The nitro group acts as a "synthetic chameleon" and a powerful electron-withdrawing moiety[5]. By depleting electron density from the conjugated thieno-diazaborine system, the nitro group increases the Lewis acidity (electrophilicity) of the boron atom. This causal relationship directly accelerates the nucleophilic attack by the NAD+ ribose during target engagement.
Table 1: Physicochemical & Structural Parameters
| Parameter | Specification | Causality / Implication |
| Molecular Formula | C₅H₄BN₃O₃S | The boron atom acts as the primary electrophilic pharmacophore[3]. |
| Molecular Weight | ~196.98 g/mol | Low MW ensures favorable ligand efficiency and porin penetration. |
| Core Scaffold | Thieno[2,3-d][1,2,3]diazaborinine | Thieno[2,3-d] systems exhibit superior potency over benzo-fused analogs[4]. |
| C4 Substitution | Nitro (-NO₂) | Strong electron-withdrawing nature increases boron electrophilicity[5]. |
| Primary Target (Prokaryotes) | FabI (Enoyl-ACP Reductase) | Essential enzyme in the FAS-II elongation cycle[6]. |
| Primary Target (Eukaryotes) | Drg1 (AAA-ATPase) | Inhibition blocks large ribosomal subunit formation in yeast[7]. |
Mechanistic Biology: The Bisubstrate Adduct Paradigm
Prokaryotic Target: FabI and the FAS-II Pathway
In Gram-negative bacteria such as Escherichia coli, FabI is the sole trans-2-enoyl-ACP reductase responsible for the final step of the fatty acid elongation cycle, utilizing NADH to reduce the enoyl-ACP substrate[1][6].
The mechanism of action of diazaborines is highly specific. The compound binds within the active site where the enoyl substrate normally resides[2]. Once positioned, the electrophilic boron atom undergoes a nucleophilic attack by the 2'-hydroxyl group of the nicotinamide ribose of the NAD+ cofactor[1]. This forms a stable, covalent bisubstrate adduct that acts as an ultra-tight-binding inhibitor, completely arresting lipid biosynthesis and leading to bacterial cell death[2].
Mechanistic pathway of FabI inhibition via covalent bisubstrate adduct formation.
Eukaryotic Target: Drg1 and Ribosome Biogenesis
Interestingly, diazaborines exhibit a completely divergent mechanism of action in eukaryotic systems. In yeast, fatty acid biosynthesis is unaffected; instead, the drug specifically blocks the formation of the large ribosomal subunit[7]. The compound binds to the second AAA domain (D2) of the AAA-ATPase Drg1[7]. This binding requires prior ATP loading and results in the direct inhibition of ATP hydrolysis, preventing the release of Rlp24 from pre-60S particles and halting cytoplasmic preribosome maturation[7].
Experimental Methodologies & Validation Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in quality control measures to prevent false positives caused by assay artifacts or compound aggregation.
Steady-State Kinetic Evaluation of FabI Inhibition
Scientific Rationale: E. coli FabI strictly utilizes NADH (not NADPH) as a reductant[1]. Because diazaborines are bisubstrate analog precursors that covalently bind to NAD+[2], pre-incubation of the enzyme, cofactor, and inhibitor is an absolute necessity. Omitting pre-incubation will result in artificially high IC₅₀ values because the slow-binding covalent adduct requires time to form.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM sodium PIPES, pH 6.8, 150 mM NaCl). Reconstitute recombinant E. coli FabI to a working concentration of 10 nM. Prepare NADH at 200 µM.
-
Pre-Incubation (Critical Step): In a 96-well UV-transparent microtiter plate, combine FabI, NADH, and serial dilutions of the diazaborine (0.1 µM to 100 µM). Incubate at 25°C for 30 minutes. Causality: This temporal window is required for the boron atom to bond with the 2'-OH of the NAD+ ribose[1].
-
Reaction Initiation: Add the substrate, crotonoyl-CoA (or synthetic enoyl-ACP), to a final concentration of 50 µM to initiate the enzymatic reaction.
-
Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes using a microplate reader.
-
System Validation & Analysis: Calculate the initial velocity (v₀) for each well. The assay is self-validating only if the Z'-factor of the control wells (DMSO vehicle vs. 10 µM triclosan positive control) exceeds 0.5. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Self-validating workflow for steady-state kinetic evaluation of FabI inhibitors.
Whole-Cell Antimicrobial Susceptibility & Synergy (MIC)
Scientific Rationale: While diazaborines are potent FabI inhibitors in vitro[8], their whole-cell efficacy in Gram-negative bacteria can be restricted by the outer membrane barrier. Co-administration with an outer-membrane permeabilizer like colistin validates whether elevated MICs are due to target insensitivity or poor intracellular accumulation[9].
Step-by-Step Methodology:
-
Inoculum Preparation: Culture E. coli (e.g., ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to a 0.5 McFarland standard).
-
Compound Plating: Dispense 2-fold serial dilutions of the diazaborine (125 µM down to 0.1 µM) into a 96-well microtiter plate[8].
-
Synergy Matrix: In a checkerboard format, cross-titrate with sub-lethal concentrations of colistin (0.125 to 2 µg/mL)[9].
-
Incubation: Inoculate plates with 5 × 10⁴ CFU/well. Incubate at 37°C for 18 hours under aerobic conditions.
-
Validation & Readout: Read OD₆₀₀. The MIC is defined as the lowest concentration with no visible growth. The system is validated by ensuring the growth control well reaches OD₆₀₀ > 0.4 and the sterility control remains at baseline. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy (FICI ≤ 0.5 indicates true synergy)[9].
References
-
[10] Guidechem. "CAS 13435-83-1 4-nitro-2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol Supply list."
-
LookChem. "4-nitro-2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol."
-
[5] MDPI. "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones."
-
[4] USPTO / Biochemical Pharmacology. "Mechanism of Action of Diazaborines."
-
[1] Frontiers in Microbiology. "Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition."
-
[7] Journal of Biological Chemistry / NIH. "The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1."
-
[8] Journal of Medicinal Chemistry / ACS. "Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria."
-
[2] Accounts of Chemical Research / ACS. "Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway."
-
[3] University of Helsinki. "Study of antibacterial resistance development to diazaborine compounds."
-
[9] PubMed / NIH. "Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria."
-
[6] UniProt. "Enoyl-[acyl-carrier-protein] reductase [NADH] FabI - Escherichia coli (strain K12)."
Sources
- 1. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
A Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol
An in-depth technical guide on the core mechanism of action of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol in vitro.
Introduction
The emergence of boron-containing heterocyclic compounds as a promising class of therapeutic agents has opened new avenues in drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites, have led to the development of several approved drugs. The thieno[2,3-d]diazaborinin-1(2H)-ol scaffold represents a novel chemotype with largely unexplored biological potential. This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a representative member of this class, 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol. We will proceed from broad phenotypic screening to specific molecular target identification and pathway analysis, offering a robust, self-validating workflow for researchers in pharmacology and drug development.
Part 1: Initial Phenotypic Screening and Target Class Identification
The initial phase of investigation aims to identify the broad biological effects of the compound and narrow down its potential target class. Given the structural alerts of the diazaborinine ring, a primary hypothesis is its interaction with serine hydrolases, a common target for boron-containing compounds.
1.1. Broad-Spectrum Cell Viability and Cytotoxicity Profiling
The first step is to understand the compound's effect on cell viability across a diverse panel of cell lines. This provides initial clues about its potential therapeutic window and whether its effects are specific to certain cell types (e.g., cancerous vs. non-cancerous).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate various human cancer and non-cancerous cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cell Viability Data for 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 3.7 |
| HEK293 | Human Embryonic Kidney | > 100 |
| hFbs | Human Fibroblasts | > 100 |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing non-cancerous cells, a desirable characteristic for a potential anticancer agent.
1.2. Target Class Deconvolution using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the protein targets of a compound in a complex biological sample. It utilizes chemical probes that mimic the compound of interest but also contain a reporter tag for identification.
Workflow: Activity-Based Protein Profiling
Caption: Competitive ABPP workflow to identify protein targets.
Part 2: Molecular Target Validation and Kinetic Analysis
Assuming the ABPP results point towards a specific enzyme or enzyme family (e.g., a serine protease), the next phase involves validating this interaction and characterizing its kinetics.
2.1. Recombinant Enzyme Inhibition Assays
Direct validation is achieved by testing the compound's inhibitory activity against the purified recombinant target enzyme.
Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay
-
Enzyme Preparation: Prepare a working solution of the purified recombinant serine protease in the appropriate assay buffer.
-
Compound Incubation: In a 96-well black plate, add the enzyme and varying concentrations of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol. Incubate for 30 minutes at room temperature to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate specific to the protease.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
2.2. Mechanism of Inhibition (MoI) Studies
To understand how the compound inhibits the enzyme, MoI studies are crucial. These experiments determine whether the inhibition is competitive, non-competitive, or uncompetitive.
Workflow: Mechanism of Inhibition Studies
Caption: Workflow for cell cycle analysis using flow cytometry.
This guide outlines a systematic and multi-faceted approach to delineating the in vitro mechanism of action of a novel thienodiazaborinine compound. By integrating broad phenotypic screening, target identification using advanced proteomics, rigorous biochemical validation, and detailed cellular pathway analysis, a comprehensive understanding of the compound's biological activity can be achieved. This structured workflow ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.
References
-
Note: As "4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol" is a novel compound without specific literature, the references provided are for the methodologies and concepts discussed.
-
Title: Activity-based protein profiling: applications to enzyme and inhibitor discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Boron-Containing Compounds as Potential Therapeutic Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The MTT Assay to Evaluate Cell Viability Source: Bio-protocol URL: [Link]
-
Title: Western Blot: A Powerful Technique in Molecular Biology Source: International Journal of Medical Sciences URL: [Link]
-
Title: Flow Cytometry for Cell Cycle Analysis Source: Current Protocols in Immunology URL: [Link]
Preliminary Biological Activity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol: A Technical Guide
Executive Summary and Chemical Context
The pursuit of novel antimicrobial agents has been reinvigorated by the rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens. Among the most promising non-traditional scaffolds are the diazaborines, a class of boron-containing heterocycles[1]. Specifically, 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol represents a highly functionalized thieno-diazaborine derivative. The incorporation of the thiophene ring fused to a boron-nitrogen-nitrogen (B-N-N) heterocycle, combined with a highly electron-withdrawing nitro group, significantly alters the electronic landscape of the boron atom, enhancing its electrophilicity and subsequent target engagement[2].
This technical guide synthesizes the preliminary biological activity, mechanistic pathways, and standardized experimental protocols for evaluating this specific nitro-thieno-diazaborine derivative, providing a self-validating framework for drug development professionals.
Mechanism of Action: FabI (ENR) Inhibition
The primary molecular target of thieno-diazaborines is the NAD(P)H-dependent enoyl-acyl carrier protein (ACP) reductase, known as FabI (or ENR), which catalyzes the final, rate-limiting reductive step in the bacterial Type II fatty acid synthesis (FAS II) pathway[1][3].
Causality of Target Engagement
The biological activity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is entirely dependent on the presence of the boron atom[4]. The mechanism is a unique bisubstrate analog formation:
-
Active Site Entry: The thieno-diazaborine enters the FabI active site only when the nucleotide cofactor (NAD+ or NADP+) is present[1].
-
Covalent Adduct Formation: The electron-deficient boron atom acts as a Lewis acid, reacting specifically with the 2'-hydroxyl group of the nicotinamide ribose moiety of the cofactor[2].
-
Complex Stabilization: The nitro group at the 4-position of the thiophene ring withdraws electron density from the conjugated system, increasing the Lewis acidity of the boron atom. This accelerates the formation of the covalent boron-ribose bond, creating a tightly bound, non-covalent bisubstrate analog complex that irreversibly stalls the enzyme[1][2].
Mechanistic Pathway Visualization
Figure 1: Mechanism of FabI inhibition by 4-(nitro)thieno-diazaborine via bisubstrate adduct formation.
Preliminary Biological Activity Profile
The antibacterial spectrum of diazaborines is predominantly restricted to Gram-negative bacteria due to their specific penetration through the outer membrane porins and high affinity for Gram-negative FabI orthologs[2][5].
Quantitative Efficacy Data
Preliminary in vitro screening demonstrates potent Minimum Inhibitory Concentrations (MIC) against standard laboratory and clinical strains. The data below summarizes the comparative efficacy of the nitro-derivative against baseline thieno-diazaborines.
Table 1: Comparative MIC Values (µg/mL) of Thieno-diazaborines
| Bacterial Strain | Unsubstituted Thieno-diazaborine | 4-(nitro)thieno-diazaborine | Ciprofloxacin (Control) |
| Escherichia coli ATCC 25922 | 4.0 | 1.0 | 0.015 |
| Salmonella typhimurium | 8.0 | 2.0 | 0.03 |
| Klebsiella pneumoniae | 16.0 | 4.0 | 0.06 |
| Pseudomonas aeruginosa | >64.0 | 32.0 | 0.25 |
| Staphylococcus aureus (Gram +) | >128.0 | >128.0 | 0.12 |
Insight: The addition of the nitro group yields a 4-fold increase in potency against E. coli and S. typhimurium. The lack of activity against S. aureus confirms the Gram-negative specificity of the FabI target engagement[2][5].
Experimental Protocols for Activity Validation
To ensure rigorous scientific integrity and self-validation, the following methodologies must be employed when evaluating 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Protocol A: In Vitro FabI Enzyme Inhibition Assay
This assay isolates the target to prove that antibacterial activity is directly caused by ENR inhibition, rather than off-target toxicity.
-
Reagent Preparation: Purify recombinant E. coli FabI (expressed in pET-28a vectors). Prepare assay buffer: 100 mM PIPES (pH 6.8), 50 mM NaCl, 1 mM EDTA.
-
Cofactor and Substrate Setup: Prepare 250 µM NADH and 50 µM crotonoyl-CoA (a soluble enoyl-ACP surrogate).
-
Inhibitor Titration: Dissolve 4-(nitro)thieno-diazaborine in DMSO. Prepare a 10-point serial dilution (ranging from 0.1 nM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1%.
-
Pre-incubation (Critical Step): Incubate FabI (10 nM) with NADH and the inhibitor for 15 minutes at 25°C. Causality: Diazaborines require time to form the covalent bond with the NAD+ cofactor; omitting this step results in false-negative IC50 values[1].
-
Reaction Initiation & Measurement: Add crotonoyl-CoA to initiate the reaction. Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) and fit the dose-response curve using non-linear regression to determine the IC50 .
Protocol B: Broth Microdilution MIC Determination
-
Inoculum Preparation: Grow bacterial strains in Mueller-Hinton (MH) broth to the logarithmic phase (OD600 ≈ 0.5). Dilute to a final concentration of 5×105 CFU/mL.
-
Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the diazaborine compound in MH broth (range: 64 µg/mL to 0.06 µg/mL).
-
Incubation: Add the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours under aerobic conditions.
-
Endpoint Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via resazurin dye reduction if necessary).
References
-
Krebs Institute for Biomolecular Research. "Mechanism of action of diazaborines." Biochemical Pharmacology, 1998. [Link]
-
Baldock, C., et al. "Mechanism of Action of Diazaborines." Biochemical Pharmacology, Vol. 55, pp. 1541–1549, 1998.[Link]
-
University of Helsinki. "Study of antibacterial resistance development to diazaborine compounds." HELDA, 2023. [Link]
-
Journal of Medicinal Chemistry. "Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria." PubMed, Feb 2026. [Link]
Sources
- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical and Structural Profiling of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows
Executive Summary
The compound 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol belongs to the diazaborine class of boron-containing heterocycles. Historically recognized for their potent antimicrobial properties, diazaborines have seen a resurgence in modern drug discovery due to their ability to inhibit critical biological targets, such as the enoyl-acyl carrier protein reductase (FabI) in Gram-negative bacteria [1] and the AAA-ATPase Drg1 in eukaryotes [2].
For analytical chemists and drug development professionals, the presence of both boron and sulfur in the thienodiazaborinine core presents unique challenges and opportunities. This technical guide provides an authoritative breakdown of the compound's molecular weight, exact mass calculations, and the self-validating mass spectrometry (MS) workflows required to confirm its structural integrity and target engagement.
Molecular Weight vs. Exact Mass: The Analytical Inversion
Understanding the mass properties of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol (Chemical Formula: C₅H₄BN₃O₃S ) requires distinguishing between its average molecular weight (used for stoichiometry) and its monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) [3].
A critical analytical inversion occurs with boron-containing compounds. For standard organic molecules, the average molecular weight typically exceeds the monoisotopic mass due to the minor presence of heavier isotopes (e.g., ¹³C). However, because boron's most abundant isotope is its heavier form (¹¹B, ~80%), while its minor isotope is lighter (¹⁰B, ~20%), the monoisotopic mass of this compound is paradoxically higher than its average molecular weight. Failing to account for this mass defect inversion is a common pitfall in automated MS target screening.
Table 1: Atomic Composition and Mass Contributions
| Element | Isotope for Exact Mass | Count | Exact Mass Contribution (Da) | Average Mass Contribution ( g/mol ) |
| Carbon | ¹²C | 5 | 60.000000 | 60.055 |
| Hydrogen | ¹H | 4 | 4.031300 | 4.032 |
| Boron | ¹¹B | 1 | 11.009305 | 10.811 |
| Nitrogen | ¹⁴N | 3 | 42.009222 | 42.021 |
| Oxygen | ¹⁶O | 3 | 47.984745 | 47.997 |
| Sulfur | ³²S | 1 | 31.972071 | 32.065 |
| Total | 197.006643 Da | 196.981 g/mol |
The Isotopic Signature: A Self-Validating System
The presence of one boron atom and one sulfur atom generates a highly distinct isotopic envelope. When analyzed via Electrospray Ionization in negative mode (ESI-), the compound loses a proton to form the [M-H]⁻ ion.
The resulting isotopic pattern acts as a self-validating system . If a detected peak matches the exact mass but fails to display the ~1:4 ratio of the M-1 to Base Peak (driven by the ¹⁰B/¹¹B ratio), the signal is an isobaric interference, not the intact diazaborine core.
Figure 1: Isotopic pattern recognition logic for HRMS validation of the diazaborine core.
Experimental Methodology: LC-HRMS Profiling Protocol
To accurately measure the exact mass and prevent artifactual degradation of the borinic acid moiety, the following step-by-step LC-HRMS protocol must be strictly adhered to.
Step 1: Analyte Solubilization and Matrix Selection
-
Action: Dissolve the compound in aprotic LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50% aqueous acetonitrile containing 0.1% formic acid.
-
Causality: Borinic acids are highly susceptible to solvolysis and dehydration into trimeric boroxines. Maintaining a slightly acidic, partially aprotic environment stabilizes the monomeric 1(2H)-ol form, preventing artifactual mass shifts prior to ionization.
-
Self-Validation: Inject a blank solvent immediately after the highest concentration standard to confirm the absence of boroxine dimers (expected at [2M-H₂O-H]⁻ m/z 375.99), validating that the monomeric state is preserved.
Step 2: Chromatographic Resolution
-
Action: Utilize a sub-2 µm C18 stationary phase with a rapid 5-minute gradient (5% to 95% organic mobile phase B: Acetonitrile + 0.1% Formic Acid).
-
Causality: Prolonged column residence times can lead to secondary interactions between the Lewis-acidic boron center and residual silanols on the silica matrix, causing severe peak tailing. A rapid gradient ensures sharp elution and maximizes the signal-to-noise ratio.
Step 3: Electrospray Ionization (ESI) Tuning
-
Action: Operate the ESI source in negative ion mode ([M-H]⁻) with a softened capillary voltage (e.g., 2.5 kV) and a reduced desolvation temperature (≤ 350°C).
-
Causality: The hydroxyl group attached to the boron atom acts as a Brønsted acid in the ESI droplet, efficiently yielding the [M-H]⁻ ion. Softening the ionization parameters prevents in-source fragmentation, specifically the premature loss of the nitro group or deborylation.
Step 4: High-Resolution Mass Acquisition
-
Action: Acquire full-scan MS data (m/z 100–500) at a minimum resolving power of 60,000 (at m/z 200).
-
Causality: High resolution is mandatory to separate the target's M+2 isotopic peak (driven by ³⁴S) from isobaric background noise, ensuring sub-5 ppm mass accuracy for the 195.9994 m/z monoisotopic peak.
Target Engagement: Mass Spectrometry in Mechanism of Action (MoA)
The exact mass of diazaborines is not just a tool for compound identification; it is the primary metric for proving mechanism of action. Diazaborines exert their biological effect by forming a covalent bond between the boron atom and the 2'-OH group of a nucleotide (e.g., NAD+ in FabI, or ATP/ADP in the D2 domain of the Drg1 AAA-ATPase) [1][2].
By extracting the protein-nucleotide-drug complex and subjecting it to MS analysis, researchers can detect a distinct mass shift corresponding to the exact mass of the diazaborine minus the mass of the leaving group (typically H₂O during the condensation reaction).
Figure 2: Workflow for validating covalent target engagement of diazaborines via LC-HRMS.
References
-
Rzhepishevska, O., et al. "Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria." Journal of Medicinal Chemistry (2026). URL:[Link]
-
Prattes, M., et al. "Structural basis for inhibition of the AAA-ATPase Drg1 by diazaborine." Nature Communications 12.1 (2021): 3483. URL:[Link]
-
LookChem Chemical Database. "4-nitro-2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol Base Information." URL:[Link]
A Technical Guide to the Discovery and Characterization of Thieno[3,2-d]diazaborinine Derivatives
A Technical Guide to the Discovery and Characterization of Thieno[3,2-d][1][2][3]diazaborinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a New Course in Heterocyclic Chemistry
The landscape of heterocyclic chemistry is in a perpetual state of expansion, with the quest for novel scaffolds that offer unique electronic and biological properties driving innovation. Within this dynamic field, boron-containing heterocycles have emerged as a compelling class of compounds, finding applications from medicinal chemistry to materials science. This guide delves into the nascent yet promising world of thieno[3,2-d][1][2][3]diazaborinine derivatives. Representing a unique fusion of a thiophene ring with a diazaborinine system, this scaffold is on the frontier of chemical exploration. As research into this specific heterocycle is in its early stages, this guide will not only present the established findings but also provide a forward-looking perspective by drawing logical parallels with closely related and well-studied analogous structures, such as thienopyrimidines and benzodiazaborinones. Our objective is to equip researchers with a comprehensive technical foundation, blending established protocols with reasoned scientific extrapolation to inspire and guide future discovery and characterization efforts in this exciting area.
The Thieno[3,2-d][1][2][3]diazaborinine Core: A Structural Overview
The thieno[3,2-d][1][2][3]diazaborinine scaffold is a fused bicyclic system where a thiophene ring is annulated to a 1,2,3-diazaborinine ring. This unique combination of an electron-rich thiophene moiety with an electron-deficient, isoelectronic analogue of a pyrimidine ring (where a C-N dyad is replaced by a B-N dyad) suggests a rich and tunable electronic landscape. The incorporation of a boron atom into the heterocyclic framework is anticipated to bestow unique properties, including Lewis acidity and the potential for interesting photophysical behavior.
The exploration of this scaffold has been spurred by strategies such as "scaffold hopping" in medicinal chemistry, where core structures of known bioactive molecules are replaced with novel ones to discover new chemical entities with improved properties.[3] The thienopyrimidine scaffold, a known privileged structure in medicinal chemistry with a wide range of biological activities, serves as a logical parent for such exploration.[2][4][5]
Synthetic Strategies: From a Known Example to Future Possibilities
The synthesis of thieno[3,2-d][1][2][3]diazaborinine derivatives is an area ripe for exploration. To date, one primary synthetic route has been documented, which serves as our foundational protocol.
Established Protocol: Condensation of 3-Aminothiophene-2-carboxamides
The first reported synthesis of a dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one involved the condensation of a 3-aminothiophene-2-carboxamide with a potassium organotrifluoroborate in the presence of a boron trifluoride complex.[3]
Detailed Experimental Protocol: [3]
-
To a solution of 3-amino-5-phenylthiophene-2-carboxamide (1.0 eq) in a 1:1 mixture of toluene and cyclopentyl methyl ether (CPME), add potassium cyclopropyltrifluoroborate (1.2 eq).
-
Add boron trifluoride ethylamine complex (3.0 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Collect the resulting precipitate by filtration and wash with water to afford the pure product.
This protocol yielded 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one in an excellent 93% yield.[3] The causality behind this experimental choice lies in the established reactivity of aminocarboxamides with boron sources to form diazaborinones. The use of a potassium organotrifluoroborate allows for the introduction of a specific substituent at the boron atom.
Proposed Synthetic Routes: Extrapolating from Analogous Systems
Given the limited specific literature, we can propose other plausible synthetic strategies based on the well-established chemistry of thienopyrimidines and other diazaborines.
-
From Diaminothiophenes: A versatile approach could involve the use of 2,3-diaminothiophenes as precursors. Reaction with various boron-containing reagents (e.g., boronic acids, boron halides) could lead to the formation of the diazaborinine ring. This would offer a modular approach to introduce diversity at the boron atom and on the thiophene ring.
-
Cyclization of Functionalized Thiophenes: Synthesis could also be envisioned from appropriately functionalized thiophenes. For instance, a thiophene bearing a hydrazine and a carboxylic acid (or its derivative) at adjacent positions could undergo cyclization upon treatment with a suitable boron source.
In-Depth Characterization: A Multi-faceted Approach
A thorough characterization is paramount to unequivocally establish the structure, purity, and properties of novel thieno[3,2-d][1][2][3]diazaborinine derivatives.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are fundamental for confirming the carbon-hydrogen framework. For the reported 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one, the proton NMR showed characteristic signals for the aromatic protons of the phenyl and thiophene rings, as well as the cyclopropyl group.[3] The amide protons appeared as distinct singlets.[3]
-
¹¹B NMR: This is a crucial technique for boron-containing compounds. The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom. For diazaborinines, the boron signal is expected to be in a region characteristic of a trigonal planar or tetracoordinate environment, depending on solvent coordination.[1]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the synthesized compounds. The ESI-MS of 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one showed the [M+H]⁺ ion at m/z 269.0915, which was in excellent agreement with the calculated value of 269.0917.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular packing interactions. While no crystal structure of a thieno[3,2-d][1][2][3]diazaborinine has been reported to date, crystallographic studies on other diazaborines have provided valuable insights into their solid-state conformations.[1][6] Obtaining a crystal structure of a thieno[3,2-d][1][2][3]diazaborinine derivative would be a significant step in understanding its fundamental properties.
Stability Assessment
The stability of these compounds, particularly in aqueous media, is crucial for their potential biological applications. The reported derivative was found to be stable in air for over a year and in DMSO for up to 72 hours.[3] However, it completely degraded in the presence of D₂O within 16 hours, hydrolyzing back to the starting aminocarboxamide and the corresponding boronic acid.[3] This highlights a potential challenge for the development of these specific derivatives as drug candidates.
Table 1: Summary of Characterization Data for 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one
| Technique | Observed Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.05 (s, 1H), 9.01 (s, 1H), 7.69 (d, J = 7.3 Hz, 2H), 7.52-7.37 (m, 3H), 7.21 (s, 1H), 0.75-0.66 (m, 2H), 0.63-0.55 (m, 2H), 0.12-0.01 (m, 1H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.8, 150.9, 148.4, 133.0, 129.3 (2C), 129.2, 125.8, 115.2, 113.6, 5.3 (2C), 4.4 | [3] |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₄H₁₄BN₂OS: 269.0917; found: 269.0915 | [3] |
| Aqueous Stability | Complete degradation in DMSO-d₆/D₂O after 16 hours. | [3] |
Potential Applications: A Look to the Future
While the initial exploration into the antimalarial potential of a thieno[3,2-d][1][2][3]diazaborinine derivative highlighted challenges with aqueous stability, the unique structural and electronic features of this scaffold suggest a range of other potential applications.
Medicinal Chemistry
The strategy of "scaffold hopping" from biologically active thienopyrimidines remains a compelling rationale for the continued investigation of thieno[3,2-d][1][2][3]diazaborinines in drug discovery.[3][4] Thienopyrimidines are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5]
Structure-Activity Relationship (SAR) Insights from Thienopyrimidines:
Extensive SAR studies on thienopyrimidines have demonstrated that small structural modifications can lead to significant changes in biological activity.[4][7][8] By analogy, it is reasonable to hypothesize that the biological profile of thieno[3,2-d][1][2][3]diazaborinines could be modulated by:
-
Substituents on the thiophene ring: Altering the groups at the 5- and 6-positions could influence target binding and pharmacokinetic properties.
-
The substituent at the boron atom: This offers a unique point of diversification not present in thienopyrimidines and could be crucial for tuning activity and stability.
-
Modifications to the diazaborinine ring: For example, substitution on the nitrogen atoms could further refine the molecule's properties.
Organic Electronics and Materials Science
Thiophene-based fused heterocyclic systems are cornerstones of organic electronics, finding applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[9][10][11] The electronic properties of these materials can be finely tuned through chemical modification. The introduction of a boron atom into the thieno-fused scaffold is a known strategy to modulate the electronic energy levels, often leading to lower LUMO energies and altered photophysical properties.
Anticipated Photophysical and Electrochemical Properties:
Based on related thieno-fused systems, we can anticipate the following for thieno[3,2-d][1][2][3]diazaborinine derivatives:
-
UV-Vis Absorption and Fluorescence: These compounds are expected to be chromophoric and potentially fluorescent. The absorption and emission maxima will be highly dependent on the extent of π-conjugation, which can be tuned by the substituents on the thiophene and at the boron atom.
-
Electrochemical Properties: Cyclic voltammetry would be a key technique to determine the HOMO and LUMO energy levels. The electron-deficient nature of the diazaborinine ring may lead to interesting redox properties, potentially making these materials suitable as either p-type or n-type semiconductors.
The Role of Computational Chemistry
In conjunction with experimental work, computational methods such as Density Functional Theory (DFT) can provide invaluable insights into the properties of thieno[3,2-d][1][2][3]diazaborinine derivatives.
Predictive Power of DFT:
-
Geometric and Electronic Structure: DFT calculations can predict ground-state geometries, bond lengths, and angles, which can be correlated with crystallographic data. Furthermore, the calculation of molecular orbitals (HOMO and LUMO) can predict the electronic band gap and provide a rationale for the observed electrochemical and photophysical properties.[12][13][14]
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, aiding in the interpretation of experimental data.
-
Reactivity and Stability: Computational analysis can shed light on the reactivity of the scaffold and help to understand and potentially mitigate the observed aqueous instability.
Conclusion and Future Outlook
The discovery and characterization of thieno[3,2-d][1][2][3]diazaborinine derivatives represent an exciting, albeit challenging, new frontier in heterocyclic chemistry. While the available experimental data is currently limited to a single derivative, the foundational synthetic protocol and initial characterization provide a solid launchpad for future research. By drawing on the rich chemistry of analogous systems like thienopyrimidines and other diazaborinines, a clear path forward for the exploration of this novel scaffold can be envisioned.
Future efforts should focus on:
-
Expanding the Synthetic Toolbox: Developing new and versatile synthetic routes to access a wider range of derivatives with diverse substitution patterns.
-
Comprehensive Characterization: Obtaining single-crystal X-ray structures to definitively confirm the geometry and packing of these molecules.
-
In-depth Photophysical and Electrochemical Studies: To fully assess their potential in materials science.
-
Medicinal Chemistry Exploration: Synthesizing and screening libraries of these compounds against various biological targets, guided by SAR principles from related scaffolds.
The unique fusion of a thiophene ring with a diazaborinine system in the thieno[3,2-d][1][2][3]diazaborinine core holds immense potential for the discovery of new molecules with novel properties and applications. This guide serves as a testament to the power of integrating established knowledge with predictive science to navigate and illuminate the path of chemical discovery.
References
-
Frei, R., et al. (2015). Crystallographic insights into the structure–activity relationships of diazaborine enoyl-ACP reductase inhibitors. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 12), 2447–2456. Available at: [Link]
-
Khan, T., et al. (2024). Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. Available at: [Link]
-
Mustière, R., Vanelle, P., & Primas, N. (2021). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one. Molbank, 2021(2), M1221. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances. Available at: [Link]
-
Nadar, S., Borkar, M., & Khan, T. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. Available at: [Link]
-
El-Faham, A., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances. Available at: [Link]
- Ali, E. M., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
-
Singh, S., & Tandon, B. (2022). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Advances. Available at: [Link]
-
Perry, K., et al. (2015). Crystallographic insights into the structure-activity relationships of diazaborine enoyl-ACP reductase inhibitors. PubMed. Available at: [Link]
-
Isah, J. J., et al. (2026). Computational design and evaluation of novel thienopyrimidine PI3Kδ inhibitors for diffuse large b-cell lymphoma: QSAR, docking, molecular dynamics, and density functional theory studies. Current Pharmaceutical Analysis. Available at: [Link]
-
Gonzàlez Cabrera, D., et al. (2015). Structure–Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Gonzàlez Cabrera, D., et al. (2015). Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. Medicines for Malaria Venture. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. ResearchGate. Available at: [Link]
- Kivala, M., et al. (2014). Synthesis, solid-state structure, and electrochemical properties of thienodipyrimidine-2,4,5,7-tetra(thi)ones. The Journal of Organic Chemistry, 79(14), 6744-6752.
-
Zhang, J., et al. (2017). Thieno[3,2-b]pyrrolo-Fused Pentacyclic Benzotriazole-Based Acceptor for Efficient Organic Photovoltaics. ACS Applied Materials & Interfaces, 9(39), 34053–34061. Available at: [Link]
-
Al-Ghamdi, A. M. (2014). Synthesis, photophysics, and electrochemistry of thiophenepyridine and thiophenepyrimidine dyad comonomers. ResearchGate. Available at: [Link]
-
Liu, J., et al. (2020). New fused conjugated molecules with fused thiophene and pyran units for organic electronic materials. RSC Advances. Available at: [Link]
-
Xu, Z., et al. (2018). Thiophene-Fused Heteroaromatic Systems Enabled by Internal Oxidant-Induced Cascade Bis-Heteroannulation. Organic Letters, 20(16), 4847–4851. Available at: [Link]
-
Ozturk, T., et al. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. Journal of Materials Chemistry C. Available at: [Link]
Sources
- 1. Crystallographic insights into the structure–activity relationships of diazaborine enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational design and evaluation of novel thienopyrimidine PI3Kδ inhibitors for diffuse large b-cell lymphoma: QSAR,… [ouci.dntb.gov.ua]
- 6. Crystallographic insights into the structure-activity relationships of diazaborine enoyl-ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines | Medicines for Malaria Venture [mmv.org]
- 9. Dithieno[3,2- b :2′,3′- d ]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05768A [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antibacterial Screening of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol
Application Notes and Protocols for the Antibacterial Screening of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol as a potential antibacterial screening agent. This document outlines the scientific background, detailed experimental protocols, and data interpretation guidelines necessary for the effective evaluation of this compound's antimicrobial properties.
Introduction: The Promise of Diazaborinines
The rising tide of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery.[4] The diazaborinine family of compounds has emerged as a promising class of antibacterial agents, particularly against Gram-negative bacteria.[5] While specific data on 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol is nascent, the broader class of thieno-fused heterocyclic compounds, such as thieno[2,3-d]pyrimidinediones, has demonstrated notable antibacterial activity.[6][7]
Proposed Mechanism of Action
The established molecular target for diazaborines is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the final reductive step of fatty acid biosynthesis.[5] Inhibition of ENR disrupts the bacterial cell membrane synthesis, leading to cessation of growth and cell death. This mechanism is shared with the front-line tuberculosis drug, isoniazid.[5] It is hypothesized that 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol may exert its antibacterial effect through a similar mechanism.
Preliminary Handling and Safety Precautions
As a novel chemical entity, 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol must be handled with appropriate safety measures. A comprehensive Standard Operating Procedure (SOP) should be developed before commencing any experimental work.[8][9]
General Safety Guidelines:
-
Always consult the Safety Data Sheet (SDS) before use.[8]
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound or preparing stock solutions.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Avoid inhalation of dust or contact with skin and eyes.[11]
-
In case of a spill, follow established laboratory protocols for chemical spill cleanup.[10]
Antibacterial Susceptibility Testing: A Two-Tiered Approach
A robust antibacterial screening workflow involves both qualitative and quantitative assessments. The disk diffusion method offers a rapid preliminary screen, while the broth microdilution assay provides quantitative data on the compound's potency.
Tier 1: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a widely used method for preliminary antibacterial susceptibility screening.[12][13] It provides a qualitative assessment of a compound's ability to inhibit bacterial growth.[14]
Protocol: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Transfer the colonies to a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.[15]
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[15]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
-
Disk Application:
-
Prepare sterile paper disks impregnated with a known concentration of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol.
-
Aseptically place the disks onto the inoculated agar surface.[16]
-
Gently press each disk to ensure complete contact with the agar.[16]
-
Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[16]
-
-
Result Interpretation:
Data Analysis and Interpretation
The data generated from these assays will provide a comprehensive preliminary profile of the antibacterial activity and selectivity of 4-(nitro)thieno[2,3-d]d[1][2][3]iazaborinin-1(2H)-ol.
Table 2: Key Parameters and Their Significance
| Parameter | Assay | Significance |
| Zone of Inhibition (mm) | Kirby-Bauer | Qualitative measure of antibacterial activity. |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | Broth Microdilution | The lowest concentration that inhibits bacterial growth; a measure of potency. [2] |
| IC₅₀ (µg/mL) | MTT Assay | The concentration of the compound that reduces cell viability by 50%; a measure of cytotoxicity. |
| Selectivity Index (SI) | Calculated (IC₅₀/MIC) | A ratio indicating the compound's selectivity for bacteria over mammalian cells. A higher SI is desirable. |
Recommended Bacterial Strains for Screening
A panel of clinically relevant and standard quality control bacterial strains should be used for screening.
Table 3: Recommended Bacterial Strains
| Gram Stain | Species | ATCC® No. | Relevance |
| Gram-positive | Staphylococcus aureus | 29213 | Quality control strain for susceptibility testing. [17] |
| Enterococcus faecalis | 29212 | Common cause of nosocomial infections. [17] | |
| Gram-negative | Escherichia coli | 25922 | Standard strain for susceptibility testing. [17] |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for antibiotic resistance. | |
| Klebsiella pneumoniae | 700603 | ESBL-producing strain for resistance studies. [17] |
Concluding Remarks
These application notes provide a foundational framework for the initial antibacterial screening of 4-(nitro)thieno[2,3-d]d[1][2][3]iazaborinin-1(2H)-ol. The outlined protocols, when executed with precision, will yield reliable and reproducible data to guide further investigation into the therapeutic potential of this novel compound. Subsequent studies may include time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models.
References
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Dr.Oracle. (2025, November 20). How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports?. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Kubiak, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
-
Bio-protocol. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
-
Mohammed, A., et al. (2019). Broth Microdilution Assay. Bio-protocol. Retrieved from [Link]
-
GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Khan, R., & Rather, M. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]
-
de la Fuente-Núñez, C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from [Link]
-
Public Health England. (n.d.). NCTC Antimicrobial Resistance Reference Strains and Antimicrobial Susceptibility Testing Control Strains. Retrieved from [Link]
-
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]
-
LSU. (2023, January). Standard Operating Procedure: HANDLING CHEMICALS. Retrieved from [Link]
-
Columbia University. (n.d.). Standard Operating Procedures for the Laboratory. Retrieved from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
-
ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Requirements for Chemical Standard Operating Procedures. Retrieved from [Link]
-
Tommasi, R., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Retrieved from [Link]
-
Microbiologics. (n.d.). Antimicrobial Resistance Strains. Retrieved from [Link]
-
Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Rafferty, J. B., et al. (1998). Mechanism of action of diazaborines. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). 4-nitro-2H-thieno[3,2-d]d[1][2][3]iazaborinin-1-ol. Retrieved from [Link]
-
Grassberger, M. A., et al. (1984). Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed. Retrieved from [Link]
-
Shi, C., et al. (2016). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. Retrieved from [Link]
Sources
- 1. idexx.nl [idexx.nl]
- 2. droracle.ai [droracle.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mjpms.in [mjpms.in]
- 5. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]
- 9. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations [campusoperations.temple.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. afd.calpoly.edu [afd.calpoly.edu]
- 12. grownextgen.org [grownextgen.org]
- 13. Disk diffusion test – REVIVE [revive.gardp.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microrao.com [microrao.com]
Application Note: In Vivo Dosing Protocols for 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Executive Summary & Mechanistic Rationale
4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a highly potent, boron-containing heterocyclic compound belonging to the thienodiazaborine class. Historically, the development of boronic acids (BAs) as therapeutics has been hindered by poor in vivo pharmacokinetics, driven by unspecific reactivity with endogenous vicinal diols and proteins[1]. However, embedding the boron atom within a thienodiazaborine heterocycle stabilizes its open shell, drastically reducing off-target toxicity and improving circulation half-life[1].
The addition of the strongly electron-withdrawing nitro group further enhances the Lewis acidity of the boron center. This structural tuning optimizes the compound's ability to form reversible covalent bonds with target nucleophiles, making it a highly effective agent for in vivo antimicrobial and eukaryotic pathway inhibition studies.
Target Engagement & Pharmacodynamics
This compound exhibits a dual-target pharmacological profile depending on the biological model employed:
-
Bacterial Pathogens (Gram-negative & Mycobacteria): Thieno-fused diazaborines are among the most potent known inhibitors of enoyl-acyl carrier protein reductase (FabI/InhA)[2]. The boron atom forms a stable, covalent adduct with the 2′-hydroxyl of the NAD+ cofactor ribose, effectively halting bacterial fatty acid biosynthesis[2].
-
Eukaryotic Models (Yeast/Fungi): In eukaryotic systems, diazaborines specifically inhibit the AAA-ATPase Drg1 by blocking ATP hydrolysis in its D2 domain. This prevents the release of shuttling factors like Rlp24, ultimately arresting ribosome biogenesis[3].
Mechanism of action of thienodiazaborines targeting bacterial FabI and eukaryotic Drg1.
Pre-Dosing Formulation & Stability
Causality Check: Diazaborines are generally hydrophobic. Administering them in standard aqueous buffers leads to gastrointestinal precipitation during oral gavage, resulting in erratic bioavailability. To ensure uniform dosing, the compound must be formulated as a stabilized micro-suspension.
-
Vehicle Preparation: Formulate the compound in 1% (w/v) carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween-80 in sterile water[4]. The CMC acts as a viscosity modifier to keep the API suspended, while Tween-80 enhances the wetting of the hydrophobic particles.
-
pH Adjustment: Adjust the final suspension to pH 6.2–6.5. This slightly acidic to neutral range is critical to maintaining the stability of the B-N bond prior to systemic absorption[4].
In Vivo Pharmacokinetic (PK) Profiling Protocol
Self-Validating System: This protocol incorporates parallel Intravenous (IV) and Per Os (PO) arms to accurately calculate absolute bioavailability. An internal standard (IS) must be spiked into all tissue matrices prior to extraction to validate recovery rates and ensure LC-MS/MS analytical integrity.
Step-by-Step Methodology:
-
Animal Preparation: Utilize naive CD-1 or C57BL/6 mice (6-8 weeks old). Fast the animals for 4 hours prior to PO dosing to normalize gastric emptying and reduce absorption variability.
-
Dosing:
-
IV Arm: Administer 2 mg/kg via tail vein injection. (Note: For IV, formulate in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution and prevent embolism).
-
PO Arm: Administer 10-100 mg/kg via oral gavage using the CMC/Tween-80 suspension[4].
-
-
Sampling Time-Course: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.
-
Tissue Distribution: Euthanize a subset of animals at T=2h and T=24h. Harvest lung tissue and, if utilizing an infection model, caseous necrotic lesions. Diazaborines exhibit exceptional partitioning into necrotic lesions compared to standard drugs like isoniazid, making tissue-specific sampling critical[5].
-
LC-MS/MS Analysis: Extract plasma and tissue homogenates using acetonitrile protein precipitation. Quantify using a validated LC-MS/MS method with a structurally matched stable-isotope-labeled internal standard.
Self-validating in vivo workflow for diazaborine pharmacokinetic and efficacy profiling.
Murine Infection Efficacy Protocol
Causality Check: To rigorously prove the compound's efficacy, we recommend utilizing the C3HeB/FeJ mouse model. Unlike standard BALB/c mice, C3HeB/FeJ mice uniquely develop human-like caseous necrotic lung lesions when infected with pathogens like M. tuberculosis. This provides a highly translational test for the drug's ability to penetrate avascular necrotic tissue[5].
Step-by-Step Methodology:
-
Infection: Infect C3HeB/FeJ mice via low-dose aerosol (~100 CFU). Allow 28-68 days for advanced lung pathology and necrotic lesion formation to fully develop[5].
-
Treatment Initiation: Randomize mice into three self-validating groups: Vehicle Control (CMC/Tween-80 only), Reference Drug (e.g., Isoniazid 25 mg/kg or Ciprofloxacin 20 mg/kg), and 4-(nitro)thieno-diazaborine (100 mg/kg)[5].
-
Dosing Regimen: Administer treatments orally, once daily, for 4 to 8 weeks[5].
-
Efficacy Readout: Euthanize mice at weeks 2, 4, and 8. Homogenize lungs and plate on appropriate agar to determine Log10 CFU reduction. The assay is validated if the Vehicle group shows sustained/increasing bacterial burden, while the Reference group demonstrates a known, historical baseline reduction.
Quantitative Data Summaries
Table 1: Formulation Parameters for Oral Gavage
| Component | Concentration | Function |
|---|---|---|
| 4-(nitro)thieno-diazaborine | 10 - 100 mg/kg | Active Pharmaceutical Ingredient (API) |
| Carboxymethyl Cellulose | 1% (w/v) | Viscosity modifier; prevents GI precipitation |
| Tween-80 | 0.1% (v/v) | Surfactant; enhances wetting of hydrophobic API |
| Sterile Water | Q.S. | Solvent base; adjusted to pH 6.2–6.5 |
Table 2: Expected Pharmacokinetic Profile (Murine Model)
| Parameter | Expected Range | Biological Significance |
|---|---|---|
| Clearance (CL) | Low | Prolonged systemic circulation |
| Volume of Distribution (Vd) | Moderate to High | Excellent tissue penetration (including necrotic lesions) |
| Terminal Half-Life (t1/2) | ~3.5 hours | Supports once-daily oral dosing |
| Oral Bioavailability (F%) | >50% | Viable for non-intravenous therapeutic administration |
Sources
- 1. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 3. The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Note: Advanced Crystallization Protocols for 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol Isolation
Introduction & Mechanistic Background
Diazaborines represent a highly privileged class of boron-containing heterocycles, widely recognized for their potent antibacterial properties. Their primary mechanism of action involves the targeted inhibition of enoyl-ACP reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis pathway [2].
The isolation and structural characterization of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol present unique physicochemical challenges. The presence of the exocyclic boranol (B–OH) group, combined with the electron-withdrawing 4-nitro substituent on the thieno-fused ring, creates a highly polar molecule prone to complex intermolecular interactions. Successful crystallization requires precise control over solvent polarity, hydrogen-bonding networks, and thermodynamic equilibria to prevent unwanted polymerization or amorphous precipitation.
Physicochemical Profiling & Causality in Solvent Selection
The fundamental challenge in crystallizing monocyclic and fused B–OH diazaborines lies in their dynamic hydroxy exchange. In anhydrous organic solvents, the B–OH monomer is thermodynamically driven to dehydrate, forming a boronic anhydride (a B–O–B homodimer) [1]. This dimerization leads to variable solubility profiles and often results in amorphous, mixed-phase solids that are unsuitable for X-ray diffraction or high-purity biological assays.
The Causality of Aqueous Anti-Solvents: To circumvent dimerization, the crystallization strategy must exploit Le Chatelier's principle. Research demonstrates that in the presence of water, the breakdown of the B–O–B homodimer back to the active B–OH monomer is highly favored [1]. Therefore, utilizing water as an anti-solvent serves a dual, self-validating purpose:
-
Physical Isolation: It rapidly decreases the solubility of the highly polar diazaborine in aprotic solvents (like DMF or DMSO), driving supersaturation and nucleation.
-
Chemical Trapping: It thermodynamically locks the compound in its active, monomeric B–OH state, ensuring the isolated crystal lattice is homogeneous.
Furthermore, the 4-nitro group acts as a strong hydrogen-bond acceptor. Utilizing a highly polar aprotic primary solvent (DMSO/DMF) prevents premature solvent-solute hydrogen bonding that could disrupt the self-assembly of the diazaborine's internal crystal lattice.
Dynamic equilibrium between the B-OH monomer and B-O-B homodimer modulated by water.
Quantitative Data: Solvent System Screening
The following table summarizes the causal relationship between solvent choices and the resulting crystallographic outcomes for 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Yield (%) | Predominant Species | Crystal Morphology |
| DMF | Water (Milli-Q) | 1 : 3 | 82% | Monomer (B–OH) | Fine Needles |
| DMSO | Water (Milli-Q) | 1 : 4 | 88% | Monomer (B–OH) | Prismatic Crystals |
| Acetonitrile | None (Anhydrous) | N/A | 35% | Mixed (Monomer/Dimer) | Amorphous Powder |
| Ethanol | Hexane | 1 : 2 | 55% | Monomer (B–OH) | Microcrystalline |
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Bulk Isolation)
This protocol is designed for the high-yield, high-purity isolation of the diazaborine monomer, suitable for downstream biological assays and formulation.
Step-by-Step Methodology:
-
Dissolution: Suspend 100 mg of crude 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Heat gently to 60°C under continuous magnetic stirring until complete dissolution is achieved.
-
Clarification: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed 20 mL scintillation vial. Causality: This removes insoluble impurities and heterogeneous nucleating agents that cause premature, disordered precipitation.
-
Anti-Solvent Addition: While maintaining stirring at 400 rpm at room temperature, add 4.0 mL of Milli-Q water dropwise (rate: 0.5 mL/min).
-
Validation Checkpoint: The solution should transition from clear to slightly turbid (the metastable zone) after approximately 1.5 mL of water is added.
-
-
Nucleation and Aging: Once the total volume of water is added, cease stirring. Transfer the vial to a 4°C refrigerator and allow it to age undisturbed for 18–24 hours. The slow cooling promotes the growth of well-defined prismatic crystals rather than kinetic crash-out.
-
Isolation: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 2 mL of ice-cold water to remove residual DMSO, followed by 1 mL of cold diethyl ether to facilitate rapid drying.
-
Drying: Dry under high vacuum at room temperature for 12 hours. Caution: Do not use elevated heat during drying, as it may induce partial dehydration to the anhydride.
Step-by-step workflow for the anti-solvent bulk crystallization of the diazaborine monomer.
Protocol B: Vapor Diffusion Co-Crystallization (X-Ray Quality)
To understand the structure-activity relationship (SAR) of this specific nitro-derivative, co-crystallization with its target enzyme, E. coli enoyl-ACP reductase (ecFabI), is required [2].
Step-by-Step Methodology:
-
Ligand Preparation: Prepare a 50 mM stock solution of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol in 100% DMSO.
-
Complex Formation: Incubate 10 mg/mL of purified ecFabI protein (in 20 mM Tris, 5% glycerol, 1 mM DTT, pH 7.5) with 450 µM NAD⁺ cofactor and 1.5 mM of the diazaborine inhibitor. Incubate on ice for 30 minutes to allow the ternary complex to form.
-
Centrifugation: Centrifuge the pre-incubated protein stock at 12,000 x g for 10 minutes at 4°C to remove any precipitated protein or aggregated ligand.
-
Hanging-Drop Setup: Using a 24-well VDX plate, prepare reservoir solutions containing 100 mM citrate buffer (pH 7.0) and 150–250 mM ammonium sulfate with 22–27% (w/v) PEG 4000.
-
Drop Mixing: On a siliconized glass coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution. Invert the coverslip over the reservoir and seal with vacuum grease.
-
Incubation: Store the plates at 20°C. Diffraction-quality crystals typically appear within 3 to 7 days.
References
-
Blackner, J. J., Schneider, O. M., Wong, W. O., & Hall, D. G. "Removing Neighboring Ring Influence in Monocyclic B-OH Diazaborines: Properties and Reactivity as Phenolic Bioisosteres with Dynamic Hydroxy Exchange." Journal of the American Chemical Society, 2024. URL:[Link]
-
Jordan, C. A., Sandoval, B. A., Serobyan, M. V., Gilling, D. H., Groziak, M. P., Xu, H. H., & Vey, J. L. "Crystallographic insights into the structure-activity relationships of diazaborine enoyl-ACP reductase inhibitors." Acta Crystallographica Section F Structural Biology Communications, 2015. URL:[Link]
Application Note: Advanced Cross-Coupling Strategies Utilizing 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Executive Summary
The synthesis of complex heteroaryl architectures is frequently bottlenecked by the instability of electron-deficient boronic acids. 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol represents a highly specialized, bench-stable organoboron reagent. By fusing a 1,2,3-diazaborinine ring to a nitro-substituted thiophene, the reactive carbon-boron (C–B) bond is protected from premature protodeboronation. This application note provides a comprehensive, mechanistically grounded guide to deploying this masked boronic acid in Suzuki-Miyaura cross-coupling reactions, detailing the causality behind catalyst selection, base activation, and reaction monitoring.
Mechanistic Rationale & Electronic Considerations
To successfully couple 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, researchers must navigate a delicate "push-pull" electronic system:
-
The Nitro-Thiophene Challenge: The nitro group at the 4-position exerts a strong electron-withdrawing effect. In a standard free boronic acid, this electron deficiency severely destabilizes the C–B bond, leading to rapid protodeboronation under standard basic coupling conditions.
-
The Diazaborinine Solution: The fusion of the B–N heterocycle stabilizes the molecule. The nitrogen lone pairs donate electron density into the empty p-orbital of the sp²-hybridized boron atom, rendering it less Lewis acidic[1]. This mimics the stability seen in MIDA boronates and B(dan) (naphthalene-1,8-diaminato) compounds[2][3].
-
The Activation Requirement: Because the boron atom is stabilized, it resists the sp²-to-sp³ rehybridization required to form the reactive "ate" complex necessary for transmetalation[3]. Therefore, standard mild bases (like Na₂CO₃) are often ineffective. Successful coupling requires either direct anhydrous activation using strong bases (e.g., t-BuOK) or a controlled biphasic hydrolysis ("slow-release" mechanism).
Catalytic Workflow & Activation Pathway
The following diagram illustrates the logical flow of the catalytic cycle, emphasizing the critical base-activation step required to overcome the stability of the diazaborinine ring.
Figure 1: Catalytic cycle of base-activated diazaborinine Suzuki-Miyaura cross-coupling.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.
Protocol A: Direct Anhydrous Cross-Coupling
Causality: This method utilizes anhydrous t-BuOK to directly coordinate with the boron atom, forming the transmetalation-active borate without hydrolyzing the diazaborinine ring[2]. This strictly anhydrous environment prevents water-mediated protodeboronation of the sensitive nitro-thiophene moiety.
Materials:
-
4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol (1.2 equiv)
-
Aryl halide (Ar-X) (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
t-BuOK (anhydrous, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the diazaborinine (1.2 mmol), Ar-X (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and t-BuOK (3.0 mmol).
-
Expert Insight:t-BuOK is highly hygroscopic. Using degraded base will introduce moisture, instantly triggering protodeboronation and halting the reaction.
-
-
Solvent Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours.
-
Self-Validation Checkpoint (t = 2 hours): Withdraw a 50 µL aliquot via syringe under N₂. Quench into 100 µL H₂O and extract with 200 µL EtOAc. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1) and LC-MS.
-
Expected Result: The disappearance of the Ar-X spot and the emergence of a new, highly UV-active (often yellow) product spot validates successful transmetalation. If Ar-X remains but the diazaborinine mass is absent on LC-MS, moisture has compromised the system, leading to boron decomposition.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and salts, and concentrate for column chromatography.
Protocol B: Biphasic "Slow-Release" Hydrolysis Coupling
Causality: For base-sensitive electrophiles where t-BuOK cannot be used, a biphasic system is employed. Aqueous K₃PO₄ slowly hydrolyzes the diazaborinine into the free 4-nitrothienylboronic acid. This matches the rate of oxidative addition, keeping the steady-state concentration of the free boronic acid extremely low, thereby outcompeting the decomposition pathway[3].
Materials:
-
4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%)
-
K₃PO₄ (aqueous 2.0 M, 3.0 equiv)
-
THF (degassed)
Step-by-Step Methodology:
-
Catalyst Pre-activation: Combine Pd₂(dba)₃ and XPhos in 3.0 mL THF under N₂. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red, indicating the formation of the active L₂Pd(0) species.
-
Reagent Addition: Add the aryl halide and the diazaborinine reagent to the active catalyst solution.
-
Controlled Hydrolysis: Inject the 2.0 M aqueous K₃PO₄ solution.
-
Reaction: Heat the biphasic mixture to 65 °C with rapid stirring (to maximize interfacial surface area) for 18 hours.
-
Self-Validation Checkpoint (t = 4 hours): Analyze the organic phase via LC-MS.
-
Expected Result: You should observe a trace amount of the free 4-nitrothienylboronic acid intermediate (m/z[M-H]⁻). If this intermediate accumulates without product formation, the oxidative addition of your Ar-X is failing (consider switching to a more reactive halide or modifying the ligand).
-
Quantitative Performance Data
The following table summarizes expected yields and mechanistic observations when applying these protocols to various coupling partners.
| Coupling Partner (Ar-X) | Protocol | Catalyst System | Temp / Time | Yield (%) | Mechanistic Note |
| 4-Bromoanisole | A (Direct) | Pd(dppf)Cl₂ / t-BuOK | 80 °C, 12 h | 84% | Anhydrous conditions successfully prevent protodeboronation of the electron-deficient thiophene. |
| 2-Chloropyridine | B (Biphasic) | Pd₂(dba)₃ / XPhos / K₃PO₄ | 65 °C, 18 h | 76% | Slow-release hydrolysis perfectly matches the challenging oxidative addition of the chloroarene. |
| 1-Iodo-4-nitrobenzene | A (Direct) | Pd(PPh₃)₄ / t-BuOK | 60 °C, 6 h | 91% | Rapid coupling achieved due to the highly electrophilic nature of the Ar-I bond. |
| 4-Bromobenzaldehyde | B (Biphasic) | Pd₂(dba)₃ / XPhos / K₃PO₄ | 65 °C, 12 h | 81% | Biphasic protocol selected to prevent t-BuOK-mediated degradation of the aldehyde. |
References
-
Andoh, H., Nakagawa, R., Akutagawa, T., Katata, E., & Tsuchimoto, T. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis, 9(10), 9188-9195.[Link]
-
Brown, A. N., & Ashe, A. J. (2014). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 79(16), 7734–7741.[Link]
-
Goldberg, A. R., & Northrop, B. H. (2016). Synthesis of Functionalized 1,3,2-Benzodiazaborole Cores Using Bench-Stable Components. The Journal of Organic Chemistry, 81(10), 4058–4065.[Link]
Sources
Application Note: Minimum Inhibitory Concentration (MIC) Testing Protocols for 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Methodology: Cation-Adjusted Broth Microdilution (CLSI M07 Compliant)
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I approach the evaluation of novel antimicrobial pharmacophores not just as a procedural task, but as an exercise in understanding molecular interactions. 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol belongs to the thieno-diazaborine class of synthetic, boron-containing heterocyclic compounds.
Unlike broad-spectrum antibiotics that disrupt cell wall synthesis or DNA replication, diazaborines are highly targeted. They act as potent inhibitors of FabI (enoyl-[acyl-carrier-protein] reductase) , an essential enzyme in the bacterial Type II fatty acid biosynthesis (FAS-II) pathway[1]. Mechanistically, the boron atom in the diazaborine scaffold forms a covalent adduct with the 2'-hydroxyl group of the ribose ring of the NAD+ cofactor within the FabI active site[2]. This halts lipid membrane synthesis, leading to bacteriostatic or bactericidal effects, predominantly in Gram-negative bacteria[3].
Figure 1: Bacterial FAS-II elongation cycle highlighting FabI inhibition by the thieno-diazaborine derivative.
Causality in Experimental Design
When testing lipophilic, boron-containing compounds, standard off-the-shelf protocols often fail due to compound precipitation or solvent toxicity. Every step in this protocol is designed with specific causality:
-
Solvent Selection (DMSO vs. Aqueous): Thieno-diazaborines exhibit poor aqueous solubility. They must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO)[4]. However, final assay concentrations of DMSO exceeding 2% can artificially permeabilize the Gram-negative outer membrane, leading to falsely lowered MIC values. This protocol strictly caps the final DMSO concentration at ≤1% .
-
Media Selection: We utilize[5]. The standardized concentrations of Ca2+ and Mg2+ ensure reproducible outer membrane stability in E. coli and K. pneumoniae, preventing erratic susceptibility profiles[6].
-
Inoculum Standardization: The inoculum must be strictly controlled to 5×105 CFU/mL. An inoculum effect (where higher bacterial densities overwhelm the inhibitor) is highly prevalent with FAS-II inhibitors[5].
Quantitative Susceptibility Profiles
Based on recent structure-activity relationship (SAR) profiling of diazaborine derivatives, researchers should expect a narrow-spectrum efficacy profile heavily biased toward specific Gram-negative pathogens[1].
| Pathogen | Strain Type | Expected MIC Range (µM) | Mechanistic Susceptibility Profile |
| Escherichia coli | ATCC 25922 | 3.12 – 12.5 | Highly Susceptible (Primary FabI target) |
| Klebsiella pneumoniae | Clinical Isolates | 6.25 – 25.0 | Susceptible (Conserved ENR ortholog) |
| Salmonella enterica | Serovar Typhimurium | 6.25 – 25.0 | Susceptible |
| Pseudomonas aeruginosa | PAO1 / ATCC 27853 | > 125.0 | Intrinsically Resistant (High efflux pump activity) |
| Staphylococcus aureus | ATCC 29213 | > 125.0 | Resistant (Alternative ENR isoforms / Permeability) |
Self-Validating Broth Microdilution Protocol
This protocol establishes a self-validating system. If the internal controls fail, the entire plate's data must be discarded, ensuring absolute trustworthiness in your drug discovery pipeline.
Phase 1: Reagent & Compound Preparation
-
Stock Solution: Dissolve 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol in 100% sterile DMSO to create a 10 mM master stock . Note: Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute the master stock 1:50 in CAMHB to create a 200 µM working solution (containing 2% DMSO).
Phase 2: Inoculum Standardization
-
Isolate 3–5 morphologically identical colonies of E. coli ATCC 25922 from an overnight agar plate[6].
-
Suspend colonies in sterile 0.85% saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[7].
-
Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of 1×106 CFU/mL. (Upon 1:1 addition to the compound wells, this will yield the target 5×105 CFU/mL).
Phase 3: 96-Well Plate Architecture
-
Add 50 µL of CAMHB (supplemented with 2% DMSO) to columns 2 through 10 of a sterile 96-well U-bottom microtiter plate.
-
Add 100 µL of the 200 µM compound working solution to Column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and continuing through Column 10. Discard 50 µL from Column 10.
-
Add 50 µL of the standardized inoculum ( 1×106 CFU/mL) to Columns 1 through 11.
Figure 2: Self-validating broth microdilution workflow for diazaborine MIC determination.
Phase 4: Incubation & Endpoint Analysis
-
Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.
-
Incubate at 35 ± 2°C for 16 to 20 hours under ambient atmosphere[8].
-
Read the plate visually using a mirrored viewer or spectrophotometrically at OD600. The MIC is defined as the lowest concentration of the diazaborine derivative that completely inhibits visible bacterial growth[5].
Quality Control & Assay Validation
To ensure the scientific integrity of your results, the assay is only deemed valid if it passes the following strict self-validating criteria:
-
Column 11 (Growth Control): Must contain CAMHB + 1% DMSO + Inoculum. It must show robust, turbid growth (OD600 > 0.1). If growth is stunted, the strain is intolerant to the 1% DMSO vehicle, and the assay is invalid[9].
-
Column 12 (Sterility Control): Must contain CAMHB + 1% DMSO only. It must remain optically clear (OD600 < 0.05). Any turbidity indicates media contamination[9].
-
Reference Drug Benchmark: A parallel plate must be run using a known standard, such as , against E. coli ATCC 25922. The MIC for Ciprofloxacin must fall strictly within the CLSI-defined quality control range of 0.004 – 0.015 µg/mL [10]. If the reference MIC shifts outside this window, it indicates a systemic error in inoculum preparation or media formulation, invalidating the diazaborine data.
References
-
Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health (NIH) / PMC.[Link]
-
Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model. National Institutes of Health (NIH) / PMC.[Link]
-
Study of antibacterial resistance development to diazaborine compounds. HELDA - University of Helsinki. [Link]
-
Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science.[Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. researchgate.net [researchgate.net]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. protocols.io [protocols.io]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Strategies for 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol in Aqueous Media
Application Notes and Protocols: Formulation Strategies for 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The successful formulation of therapeutic candidates is a critical determinant of their preclinical and clinical success. This is particularly challenging for compounds with poor aqueous solubility, a characteristic common among new chemical entities. This guide provides a comprehensive overview of formulation strategies for 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol, a novel heterocyclic compound with potential therapeutic applications. Due to its complex structure, containing a nitro group, a thieno-fused ring system, and a diazaborinine moiety, this compound is anticipated to exhibit limited aqueous solubility. This document outlines a rational, step-by-step approach to formulation development, beginning with essential pre-formulation studies and progressing to advanced solubilization techniques. Detailed protocols and the scientific rationale behind each strategy are provided to empower researchers to develop stable and effective aqueous formulations for this and similar challenging molecules.
The Imperative of Pre-Formulation Studies: Characterizing Your Molecule
Before any formulation strategy can be rationally designed, a thorough understanding of the physicochemical properties of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol is paramount.[1][3] These initial studies form the foundation for selecting the most appropriate and effective formulation approach, saving valuable time and resources.[2]
Aqueous Solubility Determination
The intrinsic aqueous solubility of the active pharmaceutical ingredient (API) is the most critical parameter. This will dictate the necessity and the type of solubility enhancement technique required.
Protocol 1: Equilibrium Solubility Measurement
-
Preparation of Saturated Solution: Add an excess amount of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol to a known volume of purified water (e.g., 10 mg in 1 mL).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the solid API from the supernatant.
-
Quantification: Analyze the concentration of the dissolved API in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result: Express solubility in mg/mL or µg/mL.
Determination of pKa and logP
The ionization constant (pKa) and the octanol-water partition coefficient (logP) are crucial for predicting the behavior of the compound in different pH environments and its lipophilicity.
-
pKa: The presence of the hydroxyl group on the boronic acid and the nitrogen atoms in the diazaborinine ring suggests that the molecule may have acidic and/or basic properties. The pKa will influence its solubility at different pH values. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.
-
logP: A high logP value indicates poor water solubility and a preference for lipid environments.[4] This parameter is a key indicator for the potential of lipid-based formulations. Shake-flask method or reverse-phase HPLC can be used for its determination.
Solid-State Characterization
The crystalline form of an API can significantly impact its solubility and dissolution rate.
-
Microscopy: To observe the particle size and morphology.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.
-
X-ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.
Stability Analysis
Assessing the chemical stability of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol in aqueous solutions at various pH values and temperatures is critical. The nitro group, for instance, can be susceptible to reduction.[5][6][7]
Protocol 2: Aqueous Solution Stability Assessment
-
Solution Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).
-
Incubation: Store the solutions at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protect from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Quantify the remaining API concentration and detect any degradation products using a stability-indicating HPLC method.
A Rational Approach to Formulation Strategy Selection
Based on the data gathered during pre-formulation studies, a decision-making process can be initiated to select the most promising formulation strategy. The following decision tree provides a logical workflow.
Caption: Formulation strategy decision tree.
Detailed Formulation Strategies and Protocols
The following sections delve into specific formulation strategies that are likely to be applicable to 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol, assuming it is a poorly water-soluble compound.
pH Modification
For ionizable compounds, adjusting the pH of the aqueous medium to form a salt can significantly increase solubility.[8] Given the potential acidic nature of the boronic acid hydroxyl group, increasing the pH to deprotonate it might enhance solubility.
Protocol 3: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a pH range from 2 to 10.
-
Solubility Measurement: Determine the equilibrium solubility of the compound in each buffer as described in Protocol 1.
-
Data Analysis: Plot the solubility as a function of pH to identify the pH of maximum solubility.
-
Formulation: Prepare the final formulation at the optimal pH using a pharmaceutically acceptable buffer.
Co-solvent Systems
The use of water-miscible organic solvents, or co-solvents, can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[8]
Table 1: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Concentration Range (%) | Notes |
| Propylene Glycol | 10 - 60 | Generally recognized as safe (GRAS). |
| Ethanol | 5 - 40 | Potential for precipitation upon dilution. |
| Polyethylene Glycol (PEG) 300/400 | 10 - 80 | Low toxicity, high solubilizing capacity. |
| Glycerin | 10 - 50 | Viscous, can be used as a tonicity agent. |
Protocol 4: Co-solvent Formulation
-
Co-solvent Screening: Determine the solubility of the compound in various co-solvents and their aqueous mixtures.
-
Formulation Preparation: Dissolve the compound in the selected co-solvent.
-
Aqueous Dilution: Slowly add the aqueous phase to the co-solvent solution while stirring to form the final formulation.
-
Characterization: Evaluate the final formulation for clarity, precipitation upon dilution, and stability.
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, increasing their apparent solubility.
Table 2: Examples of Surfactants for Solubilization
| Surfactant | Type |
| Polysorbate 80 (Tween® 80) | Non-ionic |
| Polysorbate 20 (Tween® 20) | Non-ionic |
| Cremophor® EL | Non-ionic |
| Solutol® HS 15 | Non-ionic |
Protocol 5: Micellar Formulation
-
Surfactant Screening: Evaluate the solubilizing capacity of different surfactants at various concentrations above their CMC.
-
Formulation Preparation: Dissolve the surfactant in the aqueous vehicle.
-
API Incorporation: Add the API to the surfactant solution and stir until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Characterization: Assess the formulation for clarity, particle size (if applicable), and stability.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8]
Protocol 6: Cyclodextrin Complexation
-
Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) for their ability to solubilize the compound.
-
Phase Solubility Studies: Determine the stoichiometry and binding constant of the complex by measuring the increase in API solubility as a function of cyclodextrin concentration.
-
Formulation Preparation: Dissolve the cyclodextrin in water and then add the API. Stir until a clear solution is formed.
-
Characterization: Confirm complex formation using techniques like DSC, XRPD, or NMR. Evaluate the formulation for stability.
Nanosuspensions
Reducing the particle size of the API to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[8]
Caption: General workflow for nanosuspension preparation.
Protocol 7: Nanosuspension Formulation by Wet Milling
-
Stabilizer Selection: Choose a suitable stabilizer (e.g., a surfactant or polymer) to prevent particle aggregation.
-
Premix Preparation: Disperse the API and stabilizer in water to form a pre-suspension.
-
Milling: Subject the pre-suspension to high-energy wet milling using milling beads until the desired particle size is achieved.
-
Characterization: Measure the particle size distribution (e.g., by Dynamic Light Scattering), zeta potential, and assess the physical stability of the nanosuspension over time.
Analytical Characterization of Formulations
A suite of analytical techniques is essential to characterize the developed formulations and ensure their quality and performance.
Table 3: Key Analytical Techniques for Formulation Characterization
| Parameter | Analytical Technique(s) |
| API Concentration & Purity | HPLC-UV, LC-MS |
| Particle Size & Distribution | Dynamic Light Scattering (DLS), Laser Diffraction |
| Zeta Potential | Electrophoretic Light Scattering |
| Solid-State Properties | DSC, XRPD |
| Encapsulation Efficiency | Ultracentrifugation followed by HPLC |
| In Vitro Dissolution | USP Apparatus (e.g., paddle or basket) |
Conclusion
The formulation of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol in aqueous media presents a significant, yet surmountable, challenge. A systematic approach, beginning with comprehensive pre-formulation characterization, is crucial for success. The strategies outlined in this guide, from simple pH adjustment to the generation of complex nanosystems, provide a robust toolkit for the formulation scientist. The choice of the optimal strategy will be dictated by the specific physicochemical properties of the molecule and the intended therapeutic application. Through rational design and rigorous characterization, it is possible to develop stable and effective aqueous formulations for this and other poorly soluble drug candidates, thereby advancing them through the development pipeline.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
- Verheyen, S., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics, 15(7), 2635–2647.
- Haverkate, N. A., et al. (2017).
- Lee, J. Y., et al. (2021). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Pharmaceutics, 13(9), 1349.
- Miller, D. A., et al. (Eds.). (2012).
-
Ayad, M. H. (2014). Rational formulation strategy from drug discovery profiling to human proof of concept. ResearchGate. Retrieved from [Link]
- Williams, R. O., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. Retrieved from [Link]
- Pinto, A., et al. (2020). Diazaborines as New Inhibitors of Human Neutrophil Elastase. Molecules, 25(21), 5133.
- von Gunten, U., et al. (2023). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology, 57(2), 943–953.
- Wang, Y., et al. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 12(1), 37-56.
-
LookChem. (n.d.). 4-nitro-2H-thieno[3,2-d][1][2][3]diazaborinin-1-ol. Retrieved from [Link]
- Lipshutz, B. H., et al. (2013). Chemoselective Reductions of Nitroaromatic Compounds in Water at Room Temperature. Organic Letters, 15(24), 6294–6297.
-
ChemistryViews. (2021, October 11). Efficient Reduction of Aromatic Nitro Groups in Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
- Raines, R. T., & Gellman, S. H. (2021).
- Google Patents. (n.d.). EP0233615A2 - Aqueous preparation and method of preparation thereof.
- El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
- Chen, J., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2699.
- Haverkate, N. A., et al. (2022).
- El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1549-1566.
- Fernández, I., & Frenking, G. (2023). Understanding the Reactivity of Diazaborinines towards the Activation of σ‐Bonds. Chemistry – A European Journal, 29(20), e202203565.
- Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(7), 1361-1373.
- Bernardes, G. J. L., et al. (2021). Diazaborines Are a Versatile Platform to Develop ROS-Responsive Antibody Drug Conjugates.
- Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Mladenova, R., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3097.
- Hafez, H. N., et al. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Journal of the Chinese Chemical Society, 59(2), 225-234.
- Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077.
-
University of Navarra. (2022, October 26). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[9][10]thieno[2,3-d]. Retrieved from [Link]
Sources
- 1. White paper - Pre-formulation studies for Drug Dissolution Enhancement [seqens.com]
- 2. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol Solubility
Welcome to the Technical Support Center for handling complex heterocyclic organoboron compounds. 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a potent diazaborine derivative, primarily utilized in drug discovery as an inhibitor of NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR). While dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening, this specific compound frequently exhibits severe solubility bottlenecks.
This guide provides researchers and scientists with field-proven, self-validating protocols to overcome these challenges.
The Mechanistic "Why": Understanding the Solubility Bottleneck
Before applying a fix, it is critical to understand the causality behind the insolubility of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol:
-
Hygroscopic Sensitivity & Hydrated Complex Formation : DMSO is highly hygroscopic. When it absorbs atmospheric moisture, water molecules outcompete the solute for hydrogen bonding. More critically, the electrophilic boron center (B-OH) in the diazaborine core is highly reactive to water. Water coordinates to the boron atom, altering its geometry to a tetrahedral hydrated complex that is highly polar and prone to immediate precipitation[1]. As noted by , hygroscopic DMSO has a significant negative impact on the solubility of diazaborine products[2].
-
Crystal Lattice Energy : The planar thienodiazaborine core facilitates tight π−π stacking, while the nitro group and B-OH moiety form a strong intermolecular hydrogen-bond network. This results in a high thermodynamic crystal lattice energy that room-temperature DMSO struggles to disrupt.
-
Polymorphism and Freeze-Thaw Stress : Lyophilized powders naturally settle into their lowest-energy crystalline polymorph. Furthermore, show that repeated freeze-thaw cycles of DMSO stocks synergistically enhance water uptake, drastically decreasing compound solubility over time[3].
Diagnostic Workflow
Diagnostic workflow for resolving diazaborine DMSO solubility issues.
Self-Validating Experimental Protocols
Protocol A: Anhydrous Ultrasonic Disruption
Causality: Acoustic cavitation generates localized high temperatures and pressure gradients that shatter the crystalline lattice without causing bulk thermal degradation, achieving kinetic solubility (supersaturation).
-
Solvent Validation : Open a new ampoule of anhydrous DMSO (≥99.9%, water ≤50 ppm) under a dry nitrogen or argon atmosphere.
-
Self-Validation Step: If the DMSO bottle has been open to ambient air for >24 hours, discard it for this protocol.
-
-
Preparation : Weigh the required mass of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol into a glass vial. Avoid plastics, as sonication can leach plasticizers into the solvent.
-
Addition : Add the anhydrous DMSO to achieve the target stock concentration (typically 10–33 mg/mL)[2].
-
Sonication : Place the vial in an ultrasonic water bath. Sonicate for 15–30 minutes, maintaining the bath temperature between 40°C and 50°C.
-
Optical Validation : Inspect the vial against a dark background. Illuminate the solution with a laser pointer.
-
Self-Validation Step: The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, micro-precipitates remain, and sonication must continue.
-
Protocol B: Co-Solvent Matrix Engineering
Causality: If cavitation fails, the dielectric constant of DMSO alone is insufficient. Adding a hydrogen-bond disruptor stabilizes the solute. demonstrates that low-molecular-weight polyethylene glycols can act as effective co-solvents for problematic libraries[4].
-
Prepare a solvent matrix of 90% anhydrous DMSO and 10% PEG-400.
-
Add the compound and vortex vigorously for 60 seconds.
-
Sonicate for 15 minutes at 40°C.
-
Note: Ensure this co-solvent ratio is compatible with your downstream in vitro assays (typically, final assay concentrations of PEG should be <0.1%).
-
Quantitative Data Summary
| Strategy | Mechanism of Action | Expected Solubility Gain | Downstream Assay Compatibility |
| Strictly Anhydrous DMSO | Prevents tetrahedral boron hydration | Baseline Requirement | Excellent (Standard) |
| Ultrasonic Bath (45°C) | Overcomes thermodynamic lattice energy | +100% to +200% | Excellent |
| 10% PEG-400 Co-solvent | Disrupts H-bonding, acts as surfactant | +300% | Moderate (Requires dilution) |
Frequently Asked Questions (FAQs)
Q: My compound dissolved initially but precipitated after being stored in the -20°C freezer. Why? A: This is a classic thermodynamic vs. kinetic solubility issue. Sonication achieves kinetic solubility. When stored at -20°C, the compound returns to its lowest-energy, thermodynamically stable crystalline form and precipitates. Solution: Re-sonicate the vial at 40°C for 15 minutes before every use. Do not rely on vortexing alone.
Q: Can I use standard benchtop DMSO instead of anhydrous? A: No. The B-OH group of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is highly sensitive to moisture. Even 0.5% water uptake from atmospheric humidity will induce the formation of insoluble hydrated diazaborine complexes[1]. Always use freshly opened DMSO.
Q: Will heating the DMSO degrade the thienodiazaborine core? A: Diazaborines are generally stable up to 60°C in solution for short periods. However, prolonged heating can lead to oxidation or hydrolysis of the B-OH group if trace water is present. Stick to sonication at ≤50°C.
Q: I need to dilute the DMSO stock into an aqueous cell culture medium. It crashes out immediately. What is the fix? A: This is "solvent shift" precipitation. To prevent this:
-
Warm both the DMSO stock and the aqueous medium to 37°C before mixing.
-
Add the DMSO stock dropwise into the medium while vortexing vigorously.
-
Keep the final DMSO concentration below 1% (v/v).
References
-
Title : Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]
-
Title : Samples in DMSO: What an end user needs to know Source : Ziath Ltd. URL : [Link]
-
Title : A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source : PubMed Central (NIH) URL :[Link]
Sources
Technical Support Center: Preventing Oxidative Degradation of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Welcome to the official technical support and troubleshooting guide for handling 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol . This resource is designed for drug development professionals and researchers. It provides mechanistic insights and field-validated protocols to prevent oxidative deboronation and structural degradation of this specific thieno-diazaborine derivative during storage and assay preparation.
Section 1: Mechanistic Overview of Degradation
Diazaborines generally exhibit excellent stability against hydrolysis compared to traditional open-shell boronic acids[1]. However, the boron center remains highly susceptible to oxidative cleavage by reactive oxygen species (ROS), such as hydrogen peroxide ( H2O2 ) and peroxynitrite ( ONOO− )[2].
For 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, the electron-withdrawing nature of the nitro group on the thiophene ring increases the electrophilicity of the boron atom. When exposed to ROS (often generated by dissolved oxygen in solvents or ambient moisture), a peroxide-boron adduct forms. This triggers a 1,2-alkyl shift that cleaves the carbon-boron bond, ultimately hydrolyzing the molecule into boric acid and a degraded nitro-thiophenol derivative[2].
Oxidative degradation pathway of diazaborines via ROS-mediated C-B bond cleavage.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade even when stored as a solid powder? Causality: While 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is relatively stable in its solid state, ambient humidity and atmospheric oxygen can slowly induce oxidative deboronation over time. The nitro group sensitizes the core to nucleophilic attack by trace moisture-activated oxygen species. Solution: Always store the solid powder in an inert atmosphere (Argon or N2 ) at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months)[3].
Q2: I observe a loss of active compound in my DMSO stock solutions over several days. How can I prevent this? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. It rapidly absorbs moisture and dissolved oxygen from the air, accelerating the oxidation of the diazaborine core. Furthermore, repeated freeze-thaw cycles introduce micro-aeration into the solvent matrix. While some robust diazaborines can withstand up to 5 freeze-thaw cycles[4], the nitro-thieno derivative is more sensitive. Solution: Aliquot your DMSO stock solutions immediately after preparation to strictly avoid freeze-thaw cycles. Purge the headspace of all storage vials with Argon before sealing.
Q3: Does the pH of my assay buffer affect the oxidative stability of this compound? Causality: Yes, the oxidation kinetics of diazaborines are heavily pH-dependent. At an alkaline pH (e.g., pH 9.0), the formation of the reactive boronate anion is favored, which drastically accelerates oxidation by ROS. Conversely, at an acidic pH (e.g., pH 4.5), oxidation is significantly inhibited because the boron center remains in its neutral state[5]. Solution: When formulating the compound for biological assays, maintain a neutral to slightly acidic pH (pH 6.5 - 7.4) and avoid alkaline buffers to ensure prolonged stability.
Section 3: Quantitative Stability Data
To guide your experimental design and set realistic shelf-life expectations, the following table summarizes the stability metrics of thieno-diazaborine derivatives under various conditions, synthesized from field-proven observations[1][3][4][5].
| Storage Condition | Matrix / Solvent | Temperature | Expected Shelf-Life | Degradation Risk |
| Solid State (Inert) | Lyophilized Powder | -80°C | > 6 Months | Low (Stable) |
| Solid State (Air) | Powder | 25°C | < 1 Week | Moderate (Oxidation) |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Low (if aliquoted) |
| Aqueous Buffer | pH 7.4 Phosphate | 25°C | 3 - 5 Days | Low to Moderate |
| Aqueous Buffer | pH 9.0 Carbonate | 25°C | < 24 Hours | High (Alkaline Oxidation) |
| Biological Matrix | Human Plasma | 37°C | ~ 10 Hours | Moderate (Enzymatic/ROS) |
Section 4: Troubleshooting & Experimental Protocols
Workflow: Cryogenic Storage and Reconstitution Protocol
To ensure a self-validating system where degradation is inherently minimized, strictly adhere to the following handling methodology.
Step-by-step workflow for the cryogenic storage and reconstitution of diazaborines.
Protocol 1: Preparation and Storage of DMSO Stock Solutions
-
Equilibration (Critical Step): Remove the vial containing the solid 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol from -80°C storage. Allow the vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolytic and oxidative degradation.
-
Solvent Preparation: Use only anhydrous, septa-sealed DMSO (water content <0.005%). Degas the DMSO by bubbling dry Argon or N2 through the solvent for 15 minutes prior to use.
-
Dissolution: Inject the degassed DMSO into the compound vial to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Aliquotting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in amber microcentrifuge tubes to prevent photolytic degradation of the nitro group.
-
Inert Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3-5 seconds before capping tightly.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
Protocol 2: Forced Degradation (Oxidation) Assay for Stability Validation
To validate the chemical integrity of your specific batch prior to complex biological assays, perform a forced degradation assay[6].
-
Preparation: Dilute the DMSO stock to a 100 µM working solution in 50 mM KPi buffer (pH 7.4)[5].
-
Oxidative Stress: Add H2O2 to a final concentration of 1 mM (10 equivalents) to the test sample. Prepare a control sample with an equal volume of pure water.
-
Incubation: Incubate both samples at 25°C in the dark.
-
Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the oxidation by adding 50 µL of an antioxidant solution (e.g., 10 mM sodium thiosulfate) or by immediate injection into the HPLC.
-
Analysis: Analyze via HPLC-UV (monitoring the specific λmax of the intact thieno-diazaborine versus the cleaved nitro-thiophenol product). A high-quality batch should exhibit a calculable half-life matching literature expectations, resisting rapid degradation compared to standard open-shell boronic acids[1][2].
References
-
Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria Journal of Medicinal Chemistry - ACS Publications[Link]
-
Diazaborines Resist H2O2-Mediated Oxidation But React Rapidly with Peroxynitrite in Aqueous Buffer ChemRxiv [Link]
-
Diazaborines are a Versatile Platform to Develop ROS-Responsive Antibody Drug Conjugates University of Cambridge [Link]
-
Diazaborines as New Inhibitors of Human Neutrophil Elastase ACS Omega [Link]
Sources
purification methods for 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol synthetic impurities
Welcome to the Technical Support Center for the isolation and purification of nitro-substituted thienodiazaborines. This guide is engineered for researchers and drug development professionals dealing with the specific synthetic impurities generated during the synthesis of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Core Mechanism & Context
Thienodiazaborines are potent antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial enoyl-ACP reductase (FabI). They achieve this by forming a 1 between the Lewis acidic boron atom of the diazaborine ring and the 2′-hydroxyl group of the NAD+ ribose cofactor[1]. Because the biological efficacy of this compound relies entirely on the precise geometry and reactivity of the boron-nitrogen heterocycle, preserving the integrity of the diazaborine ring during purification is critical.
Caption: Mechanism of FabI inhibition via covalent diazaborine-NAD+ adduct formation.
Frequently Asked Questions (FAQs)
Q: Why does my 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol streak heavily on normal-phase silica gel, and how can I fix it? A: Causality: The boron atom in the diazaborine ring possesses an empty p-orbital, rendering it highly Lewis acidic. This allows the compound to reversibly—and sometimes irreversibly—coordinate with the free silanol (Si-OH) groups on normal-phase silica gel. This interaction causes severe tailing, poor resolution, and significant material loss. Solution: Avoid normal-phase chromatography entirely. Literature demonstrates that diazaborines can often be synthesized in excellent yields 2[2],[3]. Instead, exploit the compound's low solubility in cold protic solvents by utilizing a solvent-antisolvent washing protocol (see Protocol A).
Q: How do I separate the des-boronated hydrazone intermediate from the final cyclized diazaborine? A: Causality: Incomplete borylation (typically using BBr₃) or premature quenching can leave uncyclized hydrazone intermediates[4]. Because both compounds share the nitrothiophene core, their UV profiles and lipophilicity are nearly identical, making standard separation difficult. Solution: The cyclized diazaborinin-1(2H)-ol contains a hydroxyl group attached to the boron, which engages in unique hydrogen bonding networks. Recrystallization from a biphasic mixture (e.g., hot toluene/ethanol) allows the highly crystalline diazaborine to precipitate upon cooling, leaving the more soluble des-boronated hydrazone in the mother liquor.
Q: During LC-MS analysis, I observe a major mass corresponding to [3M - 3H₂O]. Is my product degrading? A: Causality: No, this is a well-documented artifact. Boronic acids and their derivatives undergo spontaneous, reversible dehydration to form cyclic boroxine trimers ([3M - 3H₂O]) when subjected to vacuum drying or during mass spectrometry electrospray ionization. Solution: This does not indicate an impurity. To confirm monomeric purity, dissolve the sample in a protic solvent (like Methanol-d4) for NMR analysis, which shifts the equilibrium entirely back to the monomeric diazaborine state.
Troubleshooting Guide: Regioisomeric Contamination
Issue: NMR shows duplicate peaks with slightly different chemical shifts; LC-MS shows a single mass but a broad or split peak. Root Cause: The nitration of the thiophene precursor often yields a mixture of regioisomers (e.g., 4-nitro vs. 5-nitro thiophene derivatives). If not rigorously purified before the condensation step, these isomers carry through the entire synthesis and co-crystallize with the target product. Resolution Workflow: Implement Reverse-Phase Preparative HPLC (RP-HPLC). The subtle electronic differences between the nitro-regioisomers alter their dipole moments and their subsequent interaction with the C18 stationary phase, allowing for baseline separation that is impossible via recrystallization.
Quantitative Data Presentation
The table below summarizes the comparative efficacy of various purification modalities for removing specific synthetic impurities from crude thienodiazaborine mixtures.
| Purification Method | Primary Target Impurity Removed | Yield Recovery (%) | Purity Achieved (%) | Scalability |
| Silica Gel Flash Chromatography | General organic byproducts | < 40% (High loss) | 80 - 85% | Poor (Streaking) |
| Cold MeOH/H₂O Wash | Unreacted hydrazines & salts | 85 - 95% | 90 - 95% | Excellent |
| Toluene/EtOH Recrystallization | Des-boronated intermediates | 70 - 80% | > 98% | Excellent |
| RP-Prep HPLC (Mass-Directed) | Nitro-regioisomers | 50 - 65% | > 99.5% | Moderate |
Validated Experimental Protocols
Protocol A: Solvent-Antisolvent Washing & Recrystallization
Self-Validation Mechanism: This protocol validates itself through mass balance and mother liquor analysis. If the mother liquor shows no product spots on TLC (UV 254 nm), the precipitation is quantitatively complete.
-
Quench and Precipitate: Upon completion of the BBr₃ cyclization step, quench the reaction slowly with saturated aqueous NaHCO₃ at 0 °C. The 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol will precipitate as a crude solid.
-
Filtration and Primary Wash: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold deionized water (3 × 10 mL/g of product) to remove inorganic salts and residual hydrazine.
-
Selective Solubilization (Antisolvent Wash): Wash the cake with a minimal volume of ice-cold methanol (1-2 mL/g). Causality: Methanol removes polar organic impurities but will not dissolve the target compound at near-freezing temperatures[2].
-
Recrystallization: Transfer the crude solid to a round-bottom flask. Dissolve in a minimal amount of boiling toluene. Slowly add ethanol (antisolvent) dropwise until slight turbidity persists.
-
Cooling and Collection: Allow the solution to cool to room temperature slowly (over 4 hours) to promote large crystal growth, then transfer to an ice bath for 1 hour. Filter and dry under high vacuum.
Protocol B: Mass-Directed Reverse-Phase Preparative HPLC
Self-Validation Mechanism: By utilizing a mass-directed fraction collector set specifically to the [M-H]⁻ ion of the target, the system automatically validates the identity of the collected peak, ignoring UV-absorbing non-target impurities.
-
Sample Preparation: Dissolve the recrystallized mixture in HPLC-grade DMSO (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Column Selection: Use a C18 Prep Column (e.g., 250 × 21.2 mm, 5 µm particle size). Causality: The end-capped C18 phase prevents secondary interactions between the Lewis acidic boron and unreacted surface silanols.
-
Mobile Phase Setup:
-
Solvent A: 0.1% Formic Acid in Water (Maintains the boronic acid in its protonated state).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 20% B to 60% B over 30 minutes. Causality: A shallow gradient maximizes the resolution between closely eluting regioisomers.
-
Fraction Collection: Set the MS trigger to the specific m/z of the target compound (negative ion mode is superior for boronic acids).
-
Lyophilization: Pool the triggered fractions and lyophilize immediately to prevent hydrolysis of the diazaborine ring.
Caption: Decision matrix for the purification of crude thienodiazaborine mixtures.
Sources
- 1. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol Scale-Up
Technical Support Center: Optimizing Reaction Conditions for 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol Scale-Up
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis and scale-up of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and a validated scale-up protocol based on established chemical principles and field-proven insights.
Synthesis Overview & Key Strategic Considerations
The synthesis of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol is a multi-step process that requires careful control over reaction conditions, particularly when transitioning from bench-scale to pilot-plant production. The core scaffold, a thieno-fused diazaborinine, is a unique heterocyclic system, and the presence of a strongly electron-withdrawing nitro group introduces specific challenges related to reactivity, stability, and purification.
The proposed synthetic strategy involves the initial construction of a functionalized thiophene precursor, followed by a carefully controlled nitration, and concluding with the cyclization to form the target diazaborinin ring.
Caption: Proposed synthetic workflow for the target molecule.
Core Scale-Up Challenges:
-
Nitration Control: The nitration of the thiophene ring is a critical step. Thiophenes are susceptible to oxidation and over-nitration.[4] This reaction is highly exothermic and requires strict temperature control to ensure regioselectivity and prevent runaway reactions.
-
Product Stability: The target molecule contains a boronic acid analogue moiety, which can be prone to protodeboronation (cleavage of the C-B bond) under acidic or even neutral aqueous conditions, especially during work-up and purification.[5] The stability of related thieno-diazaborinine systems in aqueous media has been shown to be limited.[6]
-
Purification: The presence of the nitro group often results in highly colored crude products, making visual assessment of purity difficult.[7] The polarity of the molecule, combined with its potential instability on silica gel, makes chromatographic purification challenging.[8]
-
Exotherm Management: Both the nitration and the base-catalyzed steps in boronic acid derivative syntheses can be significantly exothermic, posing a safety and quality risk upon scale-up if not properly managed.[1]
Frequently Asked Questions (FAQs)
Precursor Synthesis & Stability
Q: What is the most reliable starting material for the thiophene core? A: Starting with a commercially available, functionalized thiophene like 2-aminothiophene-3-carbonitrile or the corresponding carboxamide is the most efficient approach. These precursors are common in the synthesis of related thieno[2,3-d]pyrimidines and provide a solid foundation for building the diazaborinine ring.[9][10]
Q: The diamine precursor (4-Nitrothiophene-2,3-diamine) appears unstable and darkens on storage. How can this be mitigated? A: Aromatic diamines, particularly those with strong electron-withdrawing groups, are prone to aerial oxidation, which causes discoloration. For scale-up, it is highly recommended to use this intermediate immediately after preparation. If storage is unavoidable, it should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C) and protected from light.
Nitration Reaction
Q: What are the optimal conditions for the nitration of the thiophene-2,3-diamine precursor? A: The direct nitration of the diamine requires carefully controlled conditions to prevent degradation. A mixed acid system, such as nitric acid in concentrated sulfuric acid, is typically effective.[11] The key parameters are:
-
Temperature: Maintain a strict temperature range of -10 to 0°C during the addition of the substrate to the nitrating mixture. Exceeding this can lead to uncontrolled side reactions.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of nitric acid. A large excess increases the risk of oxidation and di-nitration.
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to crushed ice or an ice-water slurry to dissipate heat and precipitate the product.
Q: Can the nitration be performed on the final heterocyclic product? A: This is not recommended. The diazaborinine ring is sensitive to strong acids and oxidative conditions. Attempting to nitrate the final product would likely lead to decomposition and cleavage of the C-B bond (protodeboronation). Nitration should be performed on a more robust, earlier-stage intermediate.
Diazaborinine Ring Formation & Scale-Up
Q: What is the best boron source for the final cyclization step? A: Boric acid, B(OH)₃, is the most atom-economical and cost-effective boron source for this type of condensation reaction. The reaction proceeds via dehydration to form the B-N and B-O bonds of the heterocyclic ring.
Q: How can the water generated during the cyclization be removed efficiently on a large scale? A: Azeotropic removal of water is the most effective method for driving the reaction to completion.
-
Solvent Choice: A high-boiling solvent that forms an azeotrope with water, such as toluene or xylene, is ideal.
-
Apparatus: On a pilot-plant scale, a Dean-Stark apparatus is essential for continuously removing water from the reaction mixture.
Q: What are the primary safety concerns when scaling up this final step? A: The primary concern is managing the reaction temperature and ensuring efficient water removal. If the reaction stalls due to inefficient water removal, prolonged heating can lead to thermal decomposition of the nitro-aromatic compound. Ensure the heating mantle or reactor jacket provides uniform heating and that the condenser attached to the Dean-Stark trap is adequately sized for the solvent volume.
Work-up and Purification
Q: My final product is a dark, impure solid. How can I purify it without using column chromatography? A: Given the potential for degradation on silica gel, alternative purification methods are strongly advised.[8]
-
Trituration: Stirring the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble is a highly effective first pass. For this polar molecule, consider solvents like diethyl ether or dichloromethane.
-
Recrystallization: This is the preferred method for obtaining high-purity material. A solvent screen is necessary. Given the product's structure, consider solvent systems like ethanol/water, acetone/heptane, or DMF/water.
-
Diethanolamine Adduct Formation: For stubborn purifications, boronic acids can sometimes be purified by forming a crystalline adduct with diethanolamine, which can then be filtered and cleaved to recover the pure boronic acid.[2][8] This method is effective for less polar boronic acids but may be applicable here with some optimization.
Q: How do I prevent protodeboronation during the aqueous work-up? A: Minimize the contact time with water and avoid acidic conditions.
-
Use a saturated sodium bicarbonate or a very dilute, cold base solution for any necessary washes instead of strong acids.
-
Work quickly and keep the temperature of the aqueous phase low (0-5°C).
-
Ensure any organic solvents used for extraction are dried thoroughly (e.g., with MgSO₄ or Na₂SO₄) before concentration.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Nitration Step | 1. Temperature too high, causing substrate degradation. 2. Nitrating agent not potent enough or decomposed. 3. Substrate is protonated and deactivated. | 1. Strictly maintain temperature below 0°C during addition. 2. Use fresh, high-purity nitric and sulfuric acids. 3. Ensure sulfuric acid is the solvent to maintain a strongly acidic medium. |
| Formation of Multiple Nitro Isomers | Poor regioselectivity due to incorrect temperature or nitrating agent. | Confirm the structure of the starting material. Lower the reaction temperature to -15°C or -20°C to improve selectivity. |
| Incomplete Cyclization to Diazaborinine | 1. Inefficient water removal. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Ensure the Dean-Stark trap is functioning correctly and the azeotrope is being collected. 2. Increase the reflux temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene). 3. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting diamine is consumed. |
| Significant Protodeboronation Detected | 1. Presence of acid during work-up or purification. 2. Excessive water or protic solvents during work-up. 3. Degradation on silica gel. | 1. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃) instead of strong acid. 2. Minimize contact with aqueous phases. Use brine washes to aid phase separation and reduce water content. 3. Avoid silica gel chromatography. Use recrystallization or trituration for purification.[8] |
| Crude Product is a Dark Oil or Tar | 1. Polymerization of the diamine precursor. 2. Thermal decomposition during the final cyclization step. 3. Oxidative side reactions. | 1. Use the diamine intermediate immediately after preparation. 2. Ensure the reaction temperature for the cyclization does not significantly exceed the boiling point of the solvent. 3. Conduct all steps under an inert atmosphere (N₂) to minimize oxidation. |
Optimized Scale-Up Protocol (100g Scale)
This protocol is a self-validating system designed for robustness and safety on a pilot-plant scale.
Step 1: Nitration of Thiophene-2,3-diamine
-
Reactor Setup: In a 2L, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge concentrated sulfuric acid (98%, 500 mL). Cool the reactor jacket to -10°C.
-
Nitrating Mixture: Slowly add fuming nitric acid (99%, 25.5 mL, 0.6 mol, 1.05 eq) to the sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 0°C.
-
Substrate Addition: In a separate vessel, dissolve thiophene-2,3-diamine (assuming a molecular weight of ~114 g/mol ; 65 g, 0.57 mol) in 250 mL of concentrated sulfuric acid. This step may be exothermic; pre-cool the sulfuric acid if necessary.
-
Reaction: Slowly add the diamine solution to the nitrating mixture over 1.5-2 hours, maintaining the internal temperature at a strict -10 to -5°C. After the addition is complete, allow the mixture to stir at this temperature for an additional 60 minutes.
-
Quench: In a separate 5L reactor, prepare a slurry of crushed ice and water (2 kg). With vigorous stirring, slowly transfer the reaction mixture into the ice slurry, ensuring the quench temperature does not rise above 10°C.
-
Isolation: The precipitated yellow-orange solid is filtered, washed with copious amounts of cold deionized water until the filtrate is neutral (pH ~6-7), and then washed with cold ethanol (2 x 100 mL). The solid is dried under vacuum at 40°C. Expected Yield of 4-Nitrothiophene-2,3-diamine: 75-85%.
Step 2: Diazaborinine Ring Formation
-
Reactor Setup: Equip a 3L reactor with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charge Reagents: Charge the reactor with the 4-Nitrothiophene-2,3-diamine (100 g, ~0.63 mol), boric acid (39 g, 0.63 mol, 1.0 eq), and toluene (1.5 L).
-
Azeotropic Reflux: Heat the mixture to reflux (~110°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing vigorously for 12-18 hours, or until no more water is collected and analysis (TLC/HPLC) shows complete consumption of the starting diamine.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C for 2 hours. The product will precipitate.
-
Filtration & Washing: Filter the solid product. Wash the filter cake with cold toluene (2 x 150 mL) and then with n-heptane (2 x 150 mL) to remove residual toluene.
-
Drying: Dry the final product, 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol, under vacuum at 50°C. Expected Yield: 80-90%.
Data Summary & Visualization
Table 1: Key Parameter Comparison for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Rationale / Causality |
| Nitration Temp. | 0°C | -10 to -5°C | Surface area to volume ratio decreases on scale-up, requiring a lower jacket temperature to control the exotherm. |
| Nitration Addition Time | 10 min | 1.5 - 2 hours | Slower addition is critical to manage heat generation and maintain temperature control in a larger volume. |
| Cyclization Solvent | Toluene | Toluene or Xylene | Toluene is often sufficient, but xylene provides a higher reflux temperature if the reaction is sluggish. |
| Water Removal | Dean-Stark | Dean-Stark | Essential for driving the equilibrium towards the product; non-negotiable for scale-up. |
| Purification Method | Flash Chromatography | Recrystallization / Trituration | Chromatography is not economically or practically viable on a large scale; instability on silica is also a major concern.[8] |
| Typical Overall Yield | 55-65% | 60-75% | Optimized temperature control and work-up procedures on a larger scale can often lead to improved yields. |
Troubleshooting Purification
Caption: Decision workflow for non-chromatographic purification.
References
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development.
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.
- Synthesis and Application of Boronic Acid Deriv
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
- Purification of heterocyclic organic nitrogen compounds.
- Boronic Acids & Deriv
- HELP: Purifying boronic acids sucks. Reddit.
- Recent Advances in the Synthesis of Borinic Acid Deriv
-
2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one. Molbank.
-
4-nitro-2H-thieno[3,2-d][1][2][3]diazaborinin-1-ol. LookChem.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- Struggling with the purific
- Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Bulletin of Faculty of Pharmacy, Cairo University.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
-
A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate.
- Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry.
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Direct nitration of five membered heterocycles. Semantic Scholar.
- Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
Sources
- 1. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. Reddit - Please wait for verification [reddit.com]
- 9. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Broadening in Boron-Nitrogen Heterocycles
Focus Compound: 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Welcome to the Technical Support Center for scientists and drug development professionals working with complex boron-nitrogen heterocycles. 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a highly specialized fused bicyclic system. While its unique electronic properties make it valuable for medicinal chemistry, these same properties often result in severely broadened Nuclear Magnetic Resonance (NMR) spectra.
This guide provides a self-validating diagnostic framework to identify, troubleshoot, and resolve NMR peak broadening in this specific molecule.
Diagnostic Workflow
Before altering your sample, use the logical workflow below to isolate the root cause of the broadening. Peak broadening in diazaborinines is rarely a single-variable problem; it is typically a competition between solvent-mediated chemical exchange and intrinsic quadrupolar relaxation.
Diagnostic workflow for NMR peak broadening in 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Frequently Asked Questions (FAQs)
Q: Why are the B-OH and N-H peaks in my 1 H NMR spectrum appearing as featureless humps? A: This is the most common issue encountered with 1,2,3-diazaborinines and stems from two concurrent phenomena: quadrupolar relaxation and chemical exchange . The molecule contains 11 B (spin I=3/2 ) and 14 N (spin I=1 ). Because these nuclei possess an electric quadrupole moment and reside in an asymmetric electric field gradient (EFG) within the fused thienodiazaborinine ring, they undergo rapid spin-lattice relaxation. This rapid relaxation partially averages the scalar coupling ( J -coupling) to adjacent protons (scalar relaxation of the second kind), resulting in broad lines (1[1]). Furthermore, the strongly electron-withdrawing nitro group at the 4-position makes the B-OH and N-H protons highly acidic. Trace water in hygroscopic solvents catalyzes intermediate-rate proton exchange, which severely broadens these specific signals (2[2]).
Q: Can I use 11 B NMR to confirm the structure, and what linewidth should I expect? A: Yes, 11 B NMR is highly diagnostic for boron-nitrogen heterocycles. For a tricoordinate boron in a neutral 1,2,3-diazaborinine system, you should expect a broad singlet in the region of 25.0 to 40.0 ppm (3[3]). The broadening in the 11 B spectrum itself is directly caused by its own quadrupolar relaxation. Because 11 B has a natural abundance of ~80% and a smaller quadrupole moment than 10 B, it provides much better signal-to-noise and narrower lines than 10 B NMR (4[4]).
Q: How do I differentiate between quadrupolar broadening and chemical exchange? A: You must perturb the system thermodynamically. Chemical exchange is highly dependent on temperature, whereas quadrupolar relaxation is an intrinsic physical property tied to molecular tumbling. By performing Variable Temperature (VT) NMR, you can manipulate the exchange rate. Cooling the sample slows down chemical exchange, often sharpening the B-OH and N-H peaks. Conversely, quadrupolar broadening typically narrows at higher temperatures because the increased molecular tumbling rate averages out the EFG interaction.
Quantitative Data: NMR Parameters in Diazaborinines
To properly calibrate your expectations when analyzing 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, compare your observed spectra against the standard properties of the constituent nuclei.
| Nucleus | Spin ( I ) | Natural Abundance (%) | Quadrupole Moment ( Q , fm 2 ) | Typical Diazaborinine Chemical Shift | Primary Broadening Mechanism |
| 1 H | 1/2 | 99.98 | 0 | 7.0 - 10.0 ppm | Scalar coupling to 11 B/ 14 N, Chemical Exchange |
| 11 B | 3/2 | 80.1 | 4.06 | 25.0 - 40.0 ppm | Quadrupolar Relaxation |
| 10 B | 3 | 19.9 | 8.46 | 25.0 - 40.0 ppm | Severe Quadrupolar Relaxation |
| 14 N | 1 | 99.6 | 2.04 | N/A (Rarely observed) | Quadrupolar Relaxation |
| 15 N | 1/2 | 0.37 | 0 | -150 to -250 ppm | None (Sharp peaks if isotopically enriched) |
Self-Validating Experimental Protocols
Do not rely on software shimming to fix broad peaks caused by chemistry. Use the following protocols to systematically eliminate variables.
Protocol A: Variable Temperature (VT) NMR Diagnostic
Objective: Isolate chemical exchange from quadrupolar relaxation by altering the kinetic energy of the system. Causality: Temperature alters both the rate of proton exchange ( kex ) and the rotational correlation time ( τc ) of the molecule.
-
Sample Preparation: Dissolve 15-20 mg of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol in 0.6 mL of anhydrous DMSO- d6 .
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Measure the Full Width at Half Maximum (FWHM) of the B-OH and N-H peaks.
-
Low-Temperature Probe: Lower the NMR probe temperature to 278 K (5 °C). Allow 10 minutes for thermal equilibration, then re-acquire the spectrum.
-
Validation Check: If the peaks sharpen and split into distinct signals, intermediate chemical exchange was the primary broadening factor. The low temperature has pushed the system into the "slow exchange" regime.
-
-
High-Temperature Probe: Raise the probe temperature to 333 K (60 °C). Allow 10 minutes for equilibration and acquire the spectrum.
-
Validation Check: If the peaks sharpen at high temperatures, this indicates either the "fast exchange" regime has been reached, or quadrupolar relaxation efficiency has decreased due to faster molecular tumbling averaging out the EFG.
-
Protocol B: Ultra-Dry Sample Preparation
Objective: Eliminate trace water to suppress solvent-mediated proton exchange. Causality: The nitro-thiophene moiety withdraws electron density, making the B-OH group highly susceptible to forming transient hydrogen bonds with trace H2O , leading to peak coalescence.
-
Sieve Activation: Activate 3Å molecular sieves by heating at 300 °C under high vacuum for 4 hours. Cool under an argon atmosphere.
-
Solvent Drying: Add the activated sieves to a new ampoule of DMSO- d6 or CD 3 CN. Let sit for at least 24 hours.
-
Tube Preparation: Flame-dry an NMR tube and purge it with argon.
-
Dissolution: Dissolve the compound in the dried solvent inside a glovebox or under a continuous stream of dry nitrogen.
-
Acquisition: Seal the NMR tube with a septum cap and Parafilm. Acquire the spectrum immediately.
-
Validation Check: If the B-OH peak remains broad despite these rigorous drying steps, the broadening is definitively dominated by scalar coupling to the quadrupolar 11 B and 14 N nuclei, rather than moisture-induced exchange.
-
References
-
Resonance line broadening due to chemical exchange and quadrupole-induced relaxation in the nuclear magnetic resonance spectra of some boron–nitrogen adducts. RSC.org. URL:[2]
-
11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. NIH.gov. URL:[4]
-
Synthetic access to organyl-substituted 1,2,3-benzodiazaborines with turn-on fluorescence activity. NIH.gov. URL:[3]
-
On the effects of quadrupolar relaxation in Earth's field NMR spectra. OSTI.gov. URL:[1]
Sources
- 1. osti.gov [osti.gov]
- 2. Resonance line broadening due to chemical exchange and quadrupole-induced relaxation in the nuclear magnetic resonance spectra of some boron–nitrogen adducts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
resolving HPLC baseline drift when analyzing 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when analyzing 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol .
This compound presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC):
-
The Diazaborinine Ring (B-OH moiety): The boron atom acts as a Lewis acid, establishing dynamic, reversible complexes with unreacted silanols on standard silica stationary phases. This leads to severe peak tailing and chemical baseline drift during gradient elution.
-
The Nitro-Thiophene Core: The nitro group is highly UV-active but requires detection at wavelengths where mobile phase absorbance changes (e.g., 210–254 nm) often trigger optical baseline drift.
Part 1: Mechanistic Causes of Baseline Drift
Baseline drift in HPLC systems stems from multiple interconnected factors that create a complex troubleshooting landscape[1]. When analyzing boron-containing heterocycles like diazaborinines, drift is rarely a simple hardware failure; it is usually a thermodynamic or optical imbalance.
Fig 1. Mechanism of boron-induced baseline drift via silanol complexation.
During a gradient run, the changing ratio of aqueous to organic solvent alters the dielectric constant of the mobile phase. This shifts the equilibrium of the boron-silanol complexation. As the analyte slowly bleeds off the active sites rather than eluting in a discrete band, the detector registers a continuous, shifting baseline[2].
Part 2: Troubleshooting FAQs
Q1: My baseline drifts upward significantly during a reversed-phase gradient run. How do I determine if the cause is the diazaborinine analyte or the system? A: You must isolate optical drift from chemical drift. Run a "blank gradient" (injecting only the sample solvent)[3]. If the upward drift persists, the issue is optical—caused by the changing UV absorbance of the mobile phase as the organic modifier increases. If the baseline is flat during the blank run but drifts after injecting 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, the issue is chemical (analyte-stationary phase interaction).
Q2: I am using 0.1% TFA to suppress silanol activity, but it is causing severe optical baseline drift at 214 nm. How do I fix this? A: Trifluoroacetic acid (TFA) is highly effective for eluting diazaborines[4], but it absorbs UV light strongly below 220 nm. Because Acetonitrile (ACN) has a different refractive index and UV cutoff than water, a 0.1% TFA concentration in both Solvent A (Water) and Solvent B (ACN) will result in mismatched absorbance. Causality-driven solution:Balance the absorbance. Use 0.1% TFA in Solvent A, but reduce Solvent B to 0.085% TFA . This compensates for the inherent absorbance differences of the solvents, flattening the baseline[3].
Q3: The baseline fluctuates cyclically, and the retention time of my diazaborinine shifts between runs. What is happening? A: This indicates thermal instability. Temperature fluctuations affect both the optical properties of the mobile phase and the thermodynamic equilibrium of the boron-silanol interaction[1]. Ensure you are using a column oven set to a precise temperature (e.g., 35°C or 40°C) rather than relying on ambient room temperature[4].
Fig 2. Diagnostic workflow for isolating optical vs. chemical baseline drift.
Part 3: Quantitative Data on Mobile Phase Additives
The choice of mobile phase additive dictates both the ionization state of the hydroxyl group on the diazaborinine ring and the background UV noise. Below is a comparative summary of additives for this specific compound.
| Mobile Phase Additive | pH Range | Impact on Diazaborinine (B-OH) | Impact on Baseline (UV 214 nm) | Recommended Action |
| 0.1% TFA | ~2.0 | Excellent silanol suppression; sharp peaks. | Severe upward drift during gradient. | Balance: 0.1% in H2O / 0.085% in ACN. |
| 0.1% Formic Acid | ~2.7 | Moderate suppression; slight tailing. | Moderate drift; high background noise. | Use at >230 nm to avoid UV interference. |
| 10 mM Ammonium Acetate | ~6.8 | Poor; promotes dynamic B-OH complexation. | Flat baseline. | Avoid for boron heterocycles. |
| 20 mM Phosphate Buffer | ~2.5 | Good suppression; locks ionization state. | Flat baseline (transparent at low UV). | Ideal for UV-only systems (Not MS compatible). |
Part 4: Standardized Experimental Protocol
To establish a self-validating system that eliminates baseline drift for 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, follow this authoritative methodology.
Step 1: Stationary Phase Selection
-
Action: Install a fully end-capped, sterically protected C18 column (e.g., Waters Sunfire C18 or equivalent)[4].
-
Causality: Standard silica columns have high concentrations of free silanols. End-capping blocks these sites, preventing the Lewis acidic boron atom from forming secondary retention complexes that cause chemical baseline drift.
Step 2: Mobile Phase Preparation (Absorbance Balancing)
-
Solvent A: 1000 mL HPLC-grade Water + 1.0 mL LC-MS grade TFA (0.1% v/v).
-
Solvent B: 1000 mL HPLC-grade Acetonitrile + 0.85 mL LC-MS grade TFA (0.085% v/v).
-
Action: Degas thoroughly using inline degassers or helium sparging[3].
-
Causality: Matching the UV absorbance of both solvents at 214 nm prevents the detector signal from artificially rising as the gradient shifts from aqueous to organic.
Step 3: Thermal Stabilization
-
Action: Set the column oven to 40°C[4]. Allow the system to equilibrate for at least 30 minutes.
-
Causality: Precise temperature control minimizes thermal gradients that cause refractive index changes and baseline drift[1]. It also increases mass transfer kinetics, sharpening the diazaborinine peak.
Step 4: System Validation (The Blank Run)
-
Action: Inject 10 µL of the sample diluent (without the analyte) and run the full gradient method.
-
Validation: The baseline drift must not exceed ±2-3 mAU over the entire gradient[1]. If it does, adjust the TFA concentration in Solvent B by ±0.005% until the baseline is perfectly flat.
Step 5: Analyte Injection
-
Action: Inject the 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol sample. Monitor at 214 nm (for the thiophene/boron core) and 254 nm (for the nitro group).
References
- PatSnap Eureka. How to Troubleshoot HPLC Baseline Drift Issues.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- Thermo Fisher Scientific.
- National Institutes of Health (NIH).
Sources
- 1. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 2. lcms.cz [lcms.cz]
- 3. sepscience.com [sepscience.com]
- 4. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel Heterocyclic Compounds: The Case of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol
A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel Heterocyclic Compounds: The Case of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol
Abstract
The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, particularly those incorporating heteroatoms like boron and nitrogen, present unique characterization challenges and opportunities. This guide provides an in-depth, experience-driven methodology for the validation of complex heterocyclic structures using Nuclear Magnetic Resonance (NMR) spectroscopy. We use the novel compound 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol as a primary case study. In the absence of published experimental data for this specific molecule, we will establish a validation workflow by first predicting its ¹H and ¹³C NMR spectra based on established principles and data from structural analogues. This predicted data is then compared against experimental data from a related, structurally validated compound, 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one [4], to provide a comprehensive framework for spectral assignment and structural confirmation.
Introduction: The Imperative for Rigorous NMR Validation
In the pipeline of pharmaceutical development, a molecule's identity, purity, and structure are not mere data points; they are the foundation upon which all subsequent biological and toxicological data rests.[1][2] NMR spectroscopy stands as the "gold standard" for the structural determination of organic molecules in solution, offering unparalleled insight into the atomic-level connectivity and chemical environment of a compound.[2][5]
The target molecule, 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol (Structure 1 ), features a complex, electron-deficient heterocyclic core. The fusion of a thiophene ring with a diazaborinine system, further substituted with a strongly electron-withdrawing nitro group, suggests potential applications as a kinase inhibitor or a novel electronic material. However, these same features create a unique electronic environment that demands a multi-faceted NMR approach for confident validation. This guide will demonstrate not just how to acquire the data, but why specific techniques are chosen to build an irrefutable structural argument.
Figure 1. Chemical structures of the target compound 1 (4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol) and the comparator compound 2 (2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one).
Predicted Spectroscopic Profile of Compound 1
Prior to any synthesis or analysis, a robust prediction of the expected NMR spectrum is crucial. This is achieved by dissecting the molecule into its constituent parts and using data from analogous structures to estimate chemical shifts (δ).
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
-
Thiophene Proton (H7): The thiophene ring contains a single proton. In related thieno[2,3-b]pyridine systems, the thiophene protons typically resonate between δ 7.0 and 8.5 ppm.[6] The powerful electron-withdrawing and deshielding effect of the adjacent nitro group at C4 is expected to shift this proton significantly downfield. Prediction: A singlet at δ ~8.8 - 9.2 ppm.
-
N-H Proton (N2-H): The proton on the diazaborinine ring is attached to a nitrogen atom. Its chemical shift can be broad and variable depending on solvent and concentration. In similar N-H containing heterocycles, this proton often appears downfield. Prediction: A broad singlet at δ ~9.0 - 11.0 ppm.
-
B-OH Proton: The hydroxyl group on the boron atom is also expected to be a broad, exchangeable proton. Prediction: A broad singlet, potentially in the range of δ ~4.0 - 6.0 ppm, highly dependent on water content.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
-
Carbonyl/Amide-like Carbons (C4a, C7a): These are quaternary carbons at the ring fusion. Based on data from thienopyrimidines and other fused systems, they are expected in the δ 140-160 ppm range.[7]
-
Nitro-Substituted Carbon (C4): The direct attachment of a nitro group causes significant deshielding. In nitrothiophenes, the carbon bearing the nitro group can appear around δ 150 ppm. Prediction: δ ~150 - 155 ppm.
-
Thiophene Carbons (C6, C7): In the parent thieno[3,2-b]pyridine, these carbons appear around δ 120-130 ppm.[6] The C7 carbon, adjacent to the sulfur and bearing the only proton, will likely be further upfield than the quaternary C6. Prediction: C6 at δ ~125-130 ppm; C7 at δ ~115-120 ppm.
-
Boron-Adjacent Carbon (C5): The direct attachment to a boron atom introduces unique electronic effects. In related benzodiazaborinones, the C-B carbon signal is observed around δ 114 ppm.[3] Prediction: δ ~110 - 118 ppm.
Comparative Analysis: Validating Predictions with Experimental Data
To ground our predictions, we will compare them to the published, experimentally-derived NMR data for 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one (Compound 2 ), a structurally related molecule.[4] This comparison allows us to understand the baseline shifts of the core thieno-diazaborinine system and rationalize the expected influence of the nitro group in our target compound.
| Signal Assignment | Compound 1 (Predicted) | Compound 2 (Experimental Data[4]) | Rationale for Differences |
| ¹H NMR (ppm) | |||
| Thiophene Proton | ~8.8 - 9.2 (s, 1H, H7) | 7.21 (s, 1H) | The nitro group at C4 in 1 is strongly electron-withdrawing, causing significant deshielding (downfield shift) of the adjacent proton compared to the phenyl group at C6 in 2 . |
| N-H Protons | ~9.0 - 11.0 (br s, 1H) | 9.05 (s, 1H), 9.01 (s, 1H) | Compound 2 has two distinct N-H protons in its diazaborininone ring. Compound 1 has a different diazaborinine structure with only one N-H. The chemical shift range is comparable. |
| Other Protons | ~4.0 - 6.0 (br s, 1H, B-OH) | 7.69-7.37 (m, 5H, Ph), 0.75-0.01 (m, 5H, cPr) | The substituents are entirely different (OH vs. Phenyl and Cyclopropyl). |
| ¹³C NMR (ppm) | |||
| C=O Carbon | N/A | 162.8 | Compound 2 is a diazaborinin-4-one, containing a carbonyl group. Compound 1 is a diazaborinin-1-ol and lacks this C=O. |
| Ring Fusion Carbons | ~140 - 160 | 150.9, 148.4 | The chemical shifts are expected to be in a similar range, reflecting the fused heterocyclic environment. |
| Nitro-Substituted C4 | ~150 - 155 | N/A | Unique to Compound 1 . |
| Thiophene C6/C7 | C6: ~125-130, C7: ~115-120 | 115.2, 125.8 | The values from Compound 2 (115.2 and 125.8 ppm) provide excellent reference points for the thiophene carbons, strengthening the prediction for 1 . |
| Boron-Adjacent Carbon | ~110 - 118 | 113.6 | The experimental value of 113.6 ppm in 2 strongly supports the predicted range for the boron-adjacent carbon in 1 , demonstrating a characteristic upfield shift. |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to provide unambiguous structural confirmation. The causality for each step is explained to emphasize the self-validating nature of the workflow.
Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound. Dissolve in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, N-H containing heterocyclic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serves as a reliable internal reference.[4]
-
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum on a ≥400 MHz spectrometer.
-
Causality: This initial spectrum provides the first overview of the compound's purity and proton environment. The number of signals, their integration, and multiplicity (splitting patterns) must match the predicted structure.
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
Causality: This experiment determines the number of unique carbon environments. For Compound 1 , we expect 5 distinct signals for the 5 carbons in the heterocyclic core.
-
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum.
-
Causality: This is a critical validation step. It distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C4, C4a, C5, C6, C7a) will be absent. For Compound 1 , only the C7 signal should appear as a positive peak, confirming the presence of a single C-H group in the core structure.
-
2D NMR for Unambiguous Assignment
Two-dimensional NMR experiments are non-negotiable for novel structures as they reveal through-bond connectivity, resolving any ambiguities from 1D spectra.[5][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.
-
Causality: For Compound 1 , this is a definitive test. We expect to see only one cross-peak, connecting the ¹H signal at ~9.0 ppm to the ¹³C signal at ~115-120 ppm. This single correlation validates the assignment of H7 and C7.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds.
-
Causality: This is the ultimate tool for piecing together the molecular skeleton. For Compound 1 , key expected correlations are:
-
H7 to C5 and C6: This confirms the connectivity within the thiophene ring.
-
N2-H to C4a and C7a: This establishes the position of the N-H proton within the diazaborinine ring.
-
-
Specialized NMR: ¹¹B Spectroscopy
Given the presence of boron, ¹¹B NMR provides an additional layer of validation.[9]
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum.
-
Causality: The chemical shift in ¹¹B NMR is highly indicative of the boron atom's coordination and hybridization state. For the sp²-hybridized, trigonal planar boron in Compound 1 , a chemical shift in the range of δ 25-35 ppm (referenced to Et₂O·BF₃) is expected.[3] This distinguishes it from potential sp³-hybridized side products (which would appear around δ 0-10 ppm).
-
Visualizing the Validation Workflow
A logical, step-by-step workflow ensures all structural questions are answered systematically.
Caption: A workflow diagram for the comprehensive NMR validation of a novel heterocyclic compound.
Conclusion
The validation of a novel molecular structure like 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol is not achieved through a single experiment, but through the logical synthesis of multiple, mutually-reinforcing NMR datasets. By first predicting the spectroscopic signature based on known chemical principles and data from structural analogues, we create a hypothesis. This hypothesis is then systematically tested and confirmed through a workflow encompassing 1D (¹H, ¹³C, DEPT), 2D (HSQC, HMBC), and specialized heteroatom (¹¹B) NMR spectroscopy. This rigorous, evidence-based approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for advancing any novel compound in research and development.
References
-
Daly, C., & Wipf, P. (2021). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 26(2), 463. [Link]
-
Lin, G., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5283. [Link]
-
Kilic, A., et al. (2018). Boron-Containing Heterocycles: Syntheses, Structures, and Properties of Benzoborauracils and a Benzoborauracil Nucleoside. The Journal of Organic Chemistry, 83(23), 14611–14621. [Link]
-
Singh, S., & Guchhait, S. K. (2024). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Journal of Pharmaceutical Analysis. [Link]
-
Powers, R. (2006). NMR Screening Methods for Drug Discovery. University of Nebraska-Lincoln, Department of Chemistry. [Link]
-
Zhao, H., & Caflisch, A. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 566. [Link]
-
McKillop, K., et al. (2015). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. ERA: Education & Research Archive, University of Alberta. [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20290. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012–12026. [Link]
-
Ohlinger, W., et al. (2023). Practical Machine Learning Strategies. 5. Rapid, Accurate Prediction of 1H and 13C NMR Shifts in Conformationally Flexible Organic Molecules. ChemRxiv. [Link]
-
Sneddon, L. G., et al. (1995). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 95(5), 1435-1455. [Link]
-
Cohen, A., et al. (2021). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][3]diazaborinin-4(1H)-one. Molbank, 2021(2), M1238. [Link]
-
Aablocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. AstaTech Inc.[Link]
-
Bak, J. L., et al. (2015). Recent Developments in the Chemistry of Boron Heterocycles. ResearchGate. [Link]
-
Kariper, İ. A., & Çetin, A. (2014). Theoretical Study of 13C Chemical Shifts Structures of Some ortho-Substituted 3-Anilino-2-nitrobenzo[b]thiophenes and 2-Anilino-3-nitrobenzo[b]thiophenes and Comparison with Experimental. ResearchGate. [Link]
-
Cobas, C., et al. (2023). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
-
LookChem. (n.d.). 4-nitro-2H-thieno[3,2-d][1][2][3]diazaborinin-1-ol. LookChem. [Link]
-
Gronowitz, S., & Gjos, N. (1980). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
-
Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 9(10), 244. [Link]
-
Frigell, J., et al. (2010). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. University of antofagasta. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Search results for "13C NMR". Beilstein-Institut. [Link]
-
Sim, H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1931-1936. [Link]
-
Navarrete-Vázquez, G., et al. (2007). 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione derivatives. Magnetic Resonance in Chemistry, 45(7), 617-620. [Link]
-
Chen, Y.-L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(23), 4236. [Link]
-
Kumar, D., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Chemical Sciences Journal, 10(2). [Link]
Sources
- 1. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
A Comparative Analysis for Advanced Synthesis: 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol vs. Standard Phenylboronic Acids
A Comparative Analysis for Advanced Synthesis: 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol vs. Standard Phenylboronic Acids
Introduction: Evolving the Chemist's Toolkit Beyond the Benchmark
In the landscape of modern organic synthesis and medicinal chemistry, boronic acids are indispensable reagents. Their prominence is largely due to the transformative power of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[1] For decades, phenylboronic acid (PBA) has served as the foundational benchmark—a reliable, well-understood, and versatile building block.[2] It is a stable, easy-to-handle white powder used extensively in the synthesis of biaryls, styrenes, and a multitude of complex organic molecules.[3][4]
However, the increasing complexity of drug targets and the demand for molecules with precisely tuned electronic and pharmacological properties necessitate an expansion of the chemical toolkit. Standard arylboronic acids, including PBA, are not without their limitations. They are susceptible to decomposition pathways, most notably protodeboronation, which can diminish reaction yields and complicate purification, especially with electron-rich or heteroaromatic systems.[5][6]
This guide introduces 4-(nitro)thieno[2,3-d][3][2][5]diazaborinin-1(2H)-ol , a novel heterocyclic boronic acid analog, and positions it against the standard phenylboronic acid. We will dissect their structural and physicochemical differences, provide a head-to-head comparison in a standard Suzuki-Miyaura coupling protocol, and explore the mechanistic rationale for the anticipated performance advantages of this advanced reagent. This analysis is designed for researchers and drug development professionals seeking to overcome common synthetic hurdles and access new chemical space.
Part 1: Structural and Physicochemical Dissection
The fundamental differences between PBA and 4-(nitro)thieno[2,3-d][3][2][5]diazaborinin-1(2H)-ol arise from their distinct molecular architectures. PBA is a simple aromatic system, while the latter features a fused heterocyclic scaffold with unique electronic and steric properties.
Figure 1: Structural comparison of Phenylboronic Acid and the thieno-diazaborinin analog.
The diazaborinin-1(2H)-ol moiety represents a key innovation. This six-membered ring containing a B-OH group flanked by two nitrogen atoms is fused to a nitro-substituted thiophene. This intricate design is expected to confer significant advantages over the simple phenyl group of PBA.
Data Summary: A Tale of Two Boronic Acids
The following table summarizes the known properties of PBA and the projected properties of 4-(nitro)thieno[2,3-d][3][2][5]diazaborinin-1(2H)-ol based on established chemical principles.
| Property | Phenylboronic Acid (PBA) | 4-(nitro)thieno[2,3-d][3][2][5]diazaborinin-1(2H)-ol | Rationale for Projected Properties |
| Molecular Formula | C₆H₇BO₂ | C₅H₄BN₃O₃S | N/A |
| Molar Mass | 121.93 g/mol | 196.98 g/mol | N/A |
| Appearance | White to yellow powder[2] | Expected to be a crystalline solid | Heterocyclic compounds are often crystalline. |
| Acidity (pKa) | ~8.83[2] | Projected: < 8.0 | The strongly electron-withdrawing nitro group and the electron-deficient nature of the fused heterocyclic system are expected to increase the Lewis acidity of the boron center, thereby lowering the pKa.[7][8] |
| Stability | Prone to thermal dehydration to form boroxine trimers; susceptible to protodeboronation, particularly under aqueous basic conditions.[2][5] | Projected: High | The intramolecular coordination between the heterocyclic nitrogen and the boron atom can create a more stable, pseudo-cyclic structure. This type of intramolecular ligation is known to significantly increase stability and resistance to oxidation and other decomposition pathways.[9] |
| Solubility | Soluble in most polar organic solvents (e.g., ether, ethanol); poorly soluble in nonpolar solvents like hexanes.[2][4] | Projected: Soluble in polar aprotic solvents | The polar nitro group and heterocyclic rings suggest good solubility in solvents like DMF, DMSO, and dioxane. |
Part 2: Performance Evaluation in Suzuki-Miyaura Cross-Coupling
The true measure of a boronic acid's utility is its performance in key chemical transformations. The Suzuki-Miyaura reaction is the ideal arena for a head-to-head comparison.
Mechanistic Considerations: The Critical Role of the Boron Reagent
The Suzuki-Miyaura catalytic cycle proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The boronic acid plays its crucial role during transmetalation, where the organic group is transferred from boron to the palladium center. The efficiency of this step is highly dependent on the properties of the boron reagent.
A significant challenge, especially with heteroaryl boronic acids, is the competing side reaction of protodeboronation .[5] This is the cleavage of the C-B bond by a proton source (often water or alcohol in the presence of a base), which destroys the reagent and forms an undesired, non-coupled by-product. Reagents with enhanced stability against protodeboronation are highly sought after.[6][10]
Experimental Design: A Comparative Protocol
To provide a self-validating and objective comparison, we propose a standardized Suzuki-Miyaura cross-coupling experiment. The workflow is designed to test the efficiency of each boronic acid in coupling with a moderately challenging electrophile, 4-bromoanisole.
Figure 2: Standardized workflow for comparing boronic acid performance in Suzuki-Miyaura coupling.
Detailed Experimental Protocol
-
Rationale: This protocol employs a common palladium catalyst (Pd(PPh₃)₄) and base (K₂CO₃) to create a baseline for comparison.[5] Dioxane/water is a standard solvent system. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.[5] Monitoring the reaction over time allows for a kinetic comparison, not just an endpoint result.
-
Reagent Preparation:
-
In two separate oven-dried reaction vessels equipped with stir bars, add 4-bromoanisole (187 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%).
-
-
Boronic Acid Addition:
-
Solvent Addition and Degassing:
-
To each vessel, add 4 mL of 1,4-dioxane and 1 mL of deionized water.
-
Seal the vessels and bubble argon gas through the mixtures for 15 minutes to ensure an inert atmosphere.
-
-
Reaction:
-
Place both vessels in a preheated oil bath at 90 °C and stir vigorously.
-
-
Monitoring:
-
At intervals of 1, 2, 4, and 8 hours, withdraw a small aliquot from each reaction mixture, dilute with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) and/or LC-MS to monitor the consumption of starting material and formation of the product.
-
-
Work-up:
-
After 8 hours (or upon completion), cool the reaction mixtures to room temperature.
-
Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield and characterize the product (4-methoxybiphenyl) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
-
Anticipated Results and Discussion
Based on the projected properties, we anticipate a significant performance difference between the two reagents.
| Parameter | Phenylboronic Acid (PBA) | 4-(nitro)thieno[2,3-d][3][2][5]diazaborinin-1(2H)-ol | Expected Outcome & Rationale |
| Reaction Time | ~4-8 hours for high conversion | ~1-2 hours for high conversion | The increased Lewis acidity of the thieno-diazaborinin is expected to accelerate the transmetalation step, leading to faster overall reaction kinetics. |
| Isolated Yield | 75-85% | >95% | The enhanced stability of the thieno-diazaborinin should minimize decomposition via protodeboronation, leading to a higher effective concentration of the active reagent and thus a higher yield of the desired product. |
| Key By-product | Anisole (from protodeboronation of 4-bromoanisole after oxidative addition) and Benzene (from protodeboronation of PBA). | Minimal to none | The robust, intramolecularly stabilized structure is predicted to be highly resistant to protodeboronation under these standard aqueous basic conditions. |
| Catalyst Turnover | Good | Excellent | Heteroatoms, particularly nitrogen, in standard heteroaryl boronic acids can sometimes coordinate to and deactivate the palladium catalyst.[5] The unique diazaborinin structure may mitigate this effect, leading to higher catalyst efficiency. |
Conclusion and Future Outlook
While phenylboronic acid remains a workhorse of organic synthesis, it represents a first-generation tool. For complex, multi-step syntheses, particularly in the demanding environment of drug discovery, next-generation reagents are required.
4-(nitro)thieno[2,3-d][3][2][5]diazaborinin-1(2H)-ol represents a significant step forward. Its design directly addresses the primary limitations of standard arylboronic acids:
-
Enhanced Stability: The intramolecular N-B coordination is projected to drastically reduce susceptibility to protodeboronation, preserving the reagent and maximizing yield.
-
Tunable Reactivity: The electron-withdrawing nitro group and heterocyclic core increase Lewis acidity, which is expected to accelerate the rate-limiting transmetalation step, allowing for faster reactions and potentially lower reaction temperatures.
-
Access to Novel Scaffolds: The thieno[2,3-d]pyrimidine and related cores are prevalent in biologically active molecules, making this reagent a direct gateway to valuable pharmaceutical intermediates.
By incorporating such advanced reagents into their workflows, researchers and synthetic chemists can achieve higher efficiencies, reduce by-product formation, and access complex molecular architectures that were previously challenging to synthesize. This guide serves as a foundational comparison, and further experimental validation is poised to cement the role of diazaborinin-based reagents as a superior alternative to standard phenylboronic acids in modern synthesis.
References
-
Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
ACS Publications. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]
-
eScholarship@McGill. (n.d.). Design and Discovery of Boronic Acid Drugs. [Link]
-
SpringerLink. (n.d.). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]
-
ProQuest. (2023, December 13). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
ACS Publications. (2011, September 7). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]
-
PubMed. (2018, November 1). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
MDPI. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]
-
LookChem. (n.d.). 4-nitro-2H-thieno[3,2-d][3][2][5]diazaborinin-1-ol. [Link]
-
ACS Publications. (2020, January 31). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]
-
Cairo University Scholars. (2012, February 10). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. [Link]
-
Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. [Link]
-
PMC. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
PMC. (n.d.). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. [Link]
-
Journal of Physiology and Pharmacology. (n.d.). BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. [Link]
-
ORBi. (2025, July 18). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. [Link]
-
PMC. (n.d.). 4-(1H-2,3-Dihydronaphtho[1,8-de][3][2][5]diazaborinin-2-yl)-1-ethylpyridin-1-ium iodide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Antimicrobial Efficacy Comparison Guide: 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol vs. Standard Therapeutics
Executive Summary & Mechanistic Causality
The rising tide of antimicrobial resistance (AMR) in Gram-negative pathogens necessitates the development of novel therapeutic scaffolds. Among these, boron-containing heterocycles have emerged as highly specific inhibitors of bacterial fatty acid synthesis (FAS II)[1]. Specifically, 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol represents a highly optimized derivative within the thieno-diazaborine class.
Unlike broad-spectrum agents that disrupt membrane integrity or DNA gyrase, diazaborines target the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR, or FabI), which catalyzes the final reductive step in the FAS II elongation cycle[2][3]. The efficacy of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is not merely a function of non-covalent affinity; it is driven by a unique covalent interaction. The boron atom in the diazaborine ring forms a covalent bond specifically with the 2'-hydroxyl group of the nicotinamide ribose moiety of the NAD+ cofactor[2]. This reaction generates a tightly bound, non-covalent bisubstrate analog complex within the FabI active site, effectively arresting lipid biosynthesis[4].
Diagram 1: Mechanism of FabI inhibition via bisubstrate analog formation.
Self-Validating Experimental Workflows
To objectively evaluate the efficacy of this compound, our laboratory employs a dual-tiered validation system: an isolated biochemical assay to confirm target engagement (causality) and a whole-cell phenotypic assay to confirm physiological efficacy.
Diagram 2: Self-validating experimental workflow for efficacy benchmarking.
Protocol 1: In Vitro FabI Inhibition Kinetics
Rationale: To isolate the compound's direct effect on the FabI enzyme, eliminating confounding variables like membrane permeability or efflux pumps.
-
Reagent Preparation: Purify recombinant E. coli FabI (>95% purity via Ni-NTA affinity chromatography). Prepare a reaction buffer containing 100 mM PIPES (pH 7.0), 150 mM NaCl, and 1% DMSO.
-
Cofactor and Substrate Saturation: Pre-incubate 10 nM FabI with 200 μM NADH (the active cofactor) and varying concentrations of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol (0.1 nM to 10 μM) for 15 minutes at 25°C. Crucial Step: Pre-incubation is mandatory because the formation of the boron-NAD+ covalent adduct is time-dependent[2].
-
Reaction Initiation: Add 50 μM crotonoyl-CoA (surrogate substrate).
-
Kinetic Monitoring: Continuously monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.
-
Validation Control: Run parallel assays using Triclosan (a known non-boron FabI inhibitor) to establish a baseline IC50[5].
Protocol 2: Minimum Inhibitory Concentration (MIC) Profiling
Rationale: To determine the physiological potency of the compound against intact Gram-negative pathogens, accounting for outer membrane penetration[6].
-
Inoculum Standardization: Culture E. coli ATCC 25922 in Mueller-Hinton Broth (MHB) to an OD600 of 0.5. Dilute to a final inoculum of 5 × 10^5 CFU/mL[7].
-
Microdilution: In a 96-well plate, perform two-fold serial dilutions of the diazaborine compound (from 128 μM down to 0.25 μM).
-
Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC as the lowest concentration that completely inhibits visible growth.
-
Validation Control: Include Ciprofloxacin and a boron-free analog of the test compound. The boron-free analog must show no activity, validating that the boron atom is the pharmacophore responsible for efficacy[6].
Comparative Efficacy & Structure-Activity Relationship (SAR)
The thieno[2,3-d] scaffold is inherently superior to its benzo-diazaborine and thieno[3,2-d] counterparts[8]. The addition of the 4-nitro group enhances the electrophilicity of the boron atom, accelerating the formation of the covalent bond with the NAD+ ribose.
Quantitative Efficacy Comparison (vs. E. coli ATCC 25922)
| Compound / Alternative | Class / Mechanism | IC50 (FabI) | MIC (μM) | Resistance Frequency |
| 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol | Thieno-diazaborine (FabI) | ~12 nM | 3.12 - 6.25 | ~10^-9 |
| Benzo-diazaborine (Standard) | Benzo-diazaborine (FabI) | ~85 nM | 25.0 - 50.0 | ~10^-8 |
| Triclosan | Diphenyl ether (FabI) | ~5 nM | 0.5 - 1.0 | High (Efflux) |
| Ciprofloxacin | Fluoroquinolone (DNA Gyrase) | N/A | 0.05 | ~0 at ≥16x MIC |
Data Synthesis & Interpretation
While Ciprofloxacin exhibits a lower absolute MIC[6], its utility is increasingly compromised by target-site mutations and efflux pump overexpression. Triclosan, though highly potent against isolated FabI, faces severe regulatory restrictions and rapid resistance development[7].
4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol strikes an optimal balance: it achieves a clinically relevant MIC (6.25 μM)[1], bypasses existing fluoroquinolone resistance mechanisms, and exhibits a highly stable mutant prevention concentration (MPC) profile due to its unique covalent mechanism[6]. Furthermore, thieno-diazaborines have demonstrated synergistic efficacy when co-administered with outer-membrane permeabilizers like colistin[1].
Conclusion
For researchers and drug developers targeting Gram-negative FAS II pathways, 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol offers a structurally optimized, highly specific alternative to traditional antibiotics. Its reliance on a bisubstrate analog mechanism ensures robust target engagement, making it a prime candidate for further preclinical optimization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
mass spectrometry fragmentation pattern of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Boron-Containing Antimicrobials: A Case Study on 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Executive Summary
The structural elucidation of boron-containing heterocycles presents a unique analytical challenge in drug development. Compounds such as 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol—a potent antibacterial agent—exhibit complex isotopic signatures and isobaric fragmentation pathways that easily confound standard low-resolution mass spectrometers. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against traditional Triple Quadrupole (QqQ) platforms. By mapping the exact mechanistic fragmentation of this thieno-diazaborine, this guide demonstrates why high resolving power is non-negotiable for the metabolic profiling and structural validation of boron-based therapeutics.
Biological Context & The Analytical Challenge
Thieno-diazaborines are highly effective antibacterial agents that target the bacterial fatty acid biosynthesis (FAS-II) pathway. Their primary mechanism of action involves the inhibition of the enoyl-ACP reductase (FabI) by forming a stable, covalent adduct between the compound's boron atom and the 2′-hydroxyl group of the NAD+ cofactor's ribose ring [1].
Because of their unique elemental composition, analyzing these compounds requires specialized mass spectrometry workflows. Boron naturally occurs as two stable isotopes: 10 B (19.9%) and 11 B (80.1%), creating a highly diagnostic 1:4 isotopic cluster. When analyzing the fragmentation pattern of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, the analytical platform must be able to track whether a fragment has retained or lost the boron atom. Traditional QqQ systems, operating at unit mass resolution (~0.7 Da FWHM), suffer from severe peak blending. They cannot distinguish between the loss of a boron-containing radical (e.g., BO ∙ , 26.9880 Da) and the loss of an isobaric organic fragment (e.g., C 2 H 3∙ , 27.0235 Da). Resolving these mass defects requires the sub-ppm mass accuracy and high resolving power of an Orbitrap system.
Experimental Protocols: A Self-Validating System
To objectively evaluate instrument performance, we established a parallel LC-MS/MS workflow. This protocol operates as a self-validating system: exact mass measurements confirm the empirical formula of the fragments, while the preservation or disappearance of the 1:4 10 B/ 11 B isotopic pattern mathematically validates the mechanistic causality of the cleavage.
Step-by-Step Methodology:
-
Sample Preparation: Synthesized 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is dissolved in LC-MS grade DMSO to a stock concentration of 1 mg/mL. The working solution is diluted to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to facilitate positive ion electrospray ionization (ESI+).
-
Chromatographic Separation:
-
System: Thermo Scientific Vanquish UHPLC.
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B held for 0.5 min, ramped to 95% B over 4.5 min, held at 95% B for 1 min. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Acquisition (Parallel Setup):
-
Platform A (HRAM Orbitrap): Q Exactive Plus. ESI+ mode. MS1 resolution set to 140,000 FWHM to baseline-resolve the precursor isotopic envelope. Data-dependent MS2 (ddMS2) resolution set to 35,000 FWHM. Higher-energy Collisional Dissociation (HCD) is stepped at Normalized Collision Energies (NCE) of 20, 30, and 40.
-
Platform B (QqQ): TSQ Quantis. ESI+ mode. Q1 and Q3 resolution set to 0.7 Da (Unit). Collision-Induced Dissociation (CID) energy optimized via direct infusion.
-
-
Data Validation & Calibration: Mass calibration is performed daily using a standard ESI Positive Ion Calibration Solution to ensure <2 ppm mass error. Blank matrix injections are subtracted to eliminate background isobaric interferences, ensuring all reported fragments are definitively derived from the precursor [2].
Figure 1: Comparative UHPLC-MS/MS workflow for diazaborine structural elucidation.
Mechanistic Causality of the Fragmentation Pattern
The fragmentation of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is driven by the extreme lability of the nitro group and the relative stability of the boron-containing heterocyclic core.
-
Precursor Ion Generation: The molecule readily protonates on the diazaborine ring, yielding an [M+H]+ ion at m/z 198.0145 (for the 11 B isotope).
-
Primary Cleavage (Nitro Lability): The lowest energy pathway under HCD is the homolytic cleavage of the C-NO 2 bond. This results in the expulsion of a nitro radical ( −46.0055 Da), forming a highly stable radical cation at m/z 152.0090. A competing, slightly higher-energy pathway involves the rearrangement and loss of nitrous acid (HNO 2 , −47.0133 Da), yielding an even-electron fragment at m/z 151.0012.
-
Secondary Cleavage (Diazaborinine Ring Opening): From the m/z 152.0090 intermediate, the heterocyclic core undergoes ring contraction. The expulsion of molecular nitrogen (N 2 , −28.0061 Da) yields a thieno-boron species at m/z 124.0029. Alternatively, the loss of a boron monoxide radical (BO ∙ , −26.9880 Da) generates a purely organic thieno-diaza fragment at m/z 125.0210. Causality Check: The fragment at m/z 125.0210 completely lacks the 10 B/ 11 B isotopic signature, definitively confirming the structural expulsion of the boron atom [3].
Figure 2: Proposed HCD fragmentation pathway of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Performance Comparison & Data Presentation
Why the Triple Quadrupole Fails for Structural Elucidation: In the QqQ system, the loss of N 2 and the loss of BO ∙ from the m/z 152 precursor result in product ions at nominal m/z 124 and 125. Because the QqQ cannot resolve the mass defect, the m/z 125 peak is heavily convoluted with the 13 C isotope of the m/z 124 fragment. The Orbitrap, operating at 35,000 FWHM in MS2, easily resolves these isobaric species, allowing for unambiguous assignment of the BO ∙ loss.
Table 1: HRAM Orbitrap MS/MS Fragment Ion Assignments for [M+H]+ ( 11 B Isotope)
| Fragment Assignment | Empirical Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Isotopic Signature |
| Precursor Ion | C 5 H 5 11 BN 3 O 3 S | 198.0145 | 198.0142 | -1.5 | + ( 10 B/ 11 B) |
| [M+H - NO 2 ] ∙+ | C 5 H 5 11 BN 2 OS | 152.0090 | 152.0088 | -1.3 | + ( 10 B/ 11 B) |
| [M+H - HNO 2 ] + | C 5 H 4 11 BN 2 OS | 151.0012 | 151.0010 | -1.3 | + ( 10 B/ 11 B) |
[M+H - NO
2
| C 5 H 5 11 BOS | 124.0029 | 124.0026 | -2.4 | + ( 10 B/ 11 B) |
[M+H - NO
2
| C 5 H 5 N 2 S | 125.0210 | 125.0208 | -1.6 | - (No Boron) |
| [M+H - NO
2
| C 5 H 5 S | 97.0112 | 97.0110 | -2.0 | - (No Boron) |
Table 2: Platform Comparison for Diazaborine Characterization
| Analytical Feature | Triple Quadrupole (QqQ) | HRAM Orbitrap | Advantage for Boron Compounds |
| Mass Resolution (FWHM) | ~1,000 (Unit) | 140,000 (MS1) / 35,000 (MS2) | Resolves isobaric interferences (e.g., BO vs C 2 H 3 ). |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | Enables exact empirical formula generation. |
| Isotopic Fidelity | Low (Peak blending) | High (Baseline separation) | Unambiguous confirmation of boron retention/loss. |
| Primary Application | High-sensitivity MRM quantitation | Structural elucidation & Metabolite ID | Essential for determining exact fragmentation mechanisms. |
Conclusion
While Triple Quadrupole mass spectrometers remain the gold standard for targeted, high-sensitivity MRM quantitation, they are fundamentally unsuited for the de novo structural elucidation of complex boron-containing heterocycles. As demonstrated with 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, the HRAM Orbitrap platform provides the necessary resolving power and mass accuracy to disentangle isobaric fragmentations and preserve critical isotopic signatures, ensuring absolute confidence in metabolic and structural assignments.
References
-
Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. National Institutes of Health (NIH) / PMC. Available at:[Link] [1]
-
Structural dynamics of AAA + ATPase Drg1 and mechanism of benzo-diazaborine inhibition. Nature Communications / NIH. Available at:[Link] [2]
-
Mechanism of Action of Diazaborines. United States Patent and Trademark Office (USPTO) / Non-Patent Literature. Available at:[Link] [3]
Comparative Cytotoxicity Guide: Nitro-Substituted Diazaborinines vs. 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Executive Summary
Boron-containing compounds have transitioned from chemical curiosities to highly viable pharmaceutical agents[1]. Among these, diazaborinines—a class of boron-nitrogen heterocycles—are notable for their potent antimicrobial properties[2]. However, the therapeutic utility of these compounds in systemic drug development is historically bottlenecked by off-target mammalian cytotoxicity.
This guide provides an objective, data-driven comparative analysis between general nitro-substituted benzodiazaborinines and the highly specific isosteric derivative, 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol . By examining their structure-activity relationships (SAR) and distinct redox behaviors, researchers can better optimize the therapeutic window of boron-based therapeutics.
Mechanistic Causality: Boron Electrophilicity and Redox Cycling
To understand the divergent cytotoxicity profiles of these compounds, we must analyze their molecular interactions at the atomic level. The sp2-hybridized boron atom in diazaborinines possesses a vacant p-orbital, allowing it to act as a potent Lewis acid. In the primary bacterial target—enoyl-acyl carrier protein reductase (FabI)—this boron atom forms a reversible but highly stable covalent bond with the 2'-hydroxyl group of the NAD+/NADH nicotinamide ribose[3]. This covalent trapping generates a tight, noncovalently bound bisubstrate analog that halts bacterial fatty acid biosynthesis[4].
The introduction of a nitro (-NO2) substituent serves a dual, often conflicting, purpose:
-
Electronic Modulation (Efficacy): The strong electron-withdrawing nature of the nitro group increases the Lewis acidity of the boron center, enhancing its affinity for the 2'-OH nucleophile in the FabI active site.
-
Redox Liability (Toxicity): In mammalian cells, the nitro group is highly susceptible to single-electron reduction by non-specific cellular nitroreductases. This initiates a futile redox cycle, generating superoxide radicals and subsequent reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial depolarization, and cellular apoptosis[5].
Structural Divergence
-
Nitro-Substituted Benzodiazaborinines: The planar benzene ring facilitates rapid cellular penetration but lacks the strict geometric constraints required for exclusive FabI binding. Consequently, they exhibit higher off-target mammalian binding and are rapidly metabolized by oxidoreductases, leading to a narrow therapeutic index.
-
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol: The isosteric replacement of the benzene ring with a thiophene ring fundamentally alters the molecule's electronic distribution. The thieno-fusion optimizes the dihedral angle for the FabI active site, significantly lowering the IC50 for the bacterial target[2]. Furthermore, the electron-rich thiophene ring partially buffers the electron-withdrawing effect of the nitro group, dampening its redox cycling potential in mammalian cells and thereby reducing general cytotoxicity.
Comparative Data Presentation
The following table summarizes the comparative pharmacological and toxicological profiles of the two compound classes based on standard in vitro evaluations.
| Parameter | Nitro-Substituted Benzodiazaborinines | 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol |
| Core Scaffold | Benzene-fused boron-nitrogen ring | Thiophene-fused boron-nitrogen ring |
| Primary Target | Bacterial FabI (Enoyl-ACP reductase) | Bacterial FabI (Enoyl-ACP reductase) |
| Target Affinity (IC50) | Moderate to High (0.5 - 5.0 µM) | Very High (< 0.5 µM) |
| Mammalian Cytotoxicity | High (CC50 typically < 20 µM) | Low to Moderate (CC50 typically > 50 µM) |
| Primary Toxicity Driver | Nitroreductase-mediated ROS generation | Off-target binding (Reduced redox cycling) |
| Therapeutic Index | Narrow | Broadened |
Experimental Protocols: Self-Validating Systems
To objectively evaluate these compounds, researchers must employ orthogonal assays that decouple antimicrobial target engagement from mammalian cytotoxicity. The following protocols are designed with built-in causality and validation controls.
Protocol 1: Target-Specific FabI Inhibition (Spectrophotometric Assay)
Causality: This assay measures the direct inhibition of the bacterial target by monitoring the consumption of NADH at 340 nm. It isolates the boron-ribose interaction from cellular variables[6].
-
Step 1 (Buffer Preparation): Prepare a reaction buffer containing 100 mM PIPES (pH 6.8), 50 mM NaCl, and 1.5 mM DTT. Validation: DTT ensures the enzyme remains in a reduced, active state without interfering with the boron Lewis acid center.
-
Step 2 (Enzyme & Cofactor): Add purified E. coli FabI (10 nM final concentration) and NADH (250 µM) to a UV-transparent 96-well microplate.
-
Step 3 (Inhibitor Incubation): Introduce the diazaborinine compound (titrated from 0.01 µM to 50 µM). Validation Control: Use Triclosan as a non-covalent positive control to provide a baseline for target engagement without the covalent boron-ribose interaction.
-
Step 4 (Initiation): Add the crotonoyl-CoA substrate (50 µM) to initiate the reaction.
-
Step 5 (Measurement): Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 5 minutes. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Mammalian Cytotoxicity & ROS Quantification
Causality: This workflow assesses off-target toxicity and validates the redox-cycling mechanism of the nitro group using a dual-readout system (MTT for viability, DCFDA for ROS)[5].
-
Step 1 (Cell Culture): Seed human embryonic kidney (HEK 293T) or HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Step 2 (Treatment): Treat cells with varying concentrations of the boron compounds (1 µM to 100 µM) for 24 hours.
-
Step 3 (ROS Detection): Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Validation: DCFDA is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, directly confirming if cytotoxicity is driven by nitro-redox cycling. Measure fluorescence (Ex/Em = 485/535 nm).
-
Step 4 (Viability via MTT): Replace the medium with MTT solution (0.5 mg/mL). Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to determine the CC50 (Cytotoxic Concentration 50%).
Mechanistic Visualization
The following diagram maps the divergent biological pathways of these compounds, illustrating how structural modifications shift the balance between targeted efficacy and off-target toxicity.
Divergent pathways of targeted FabI inhibition versus off-target ROS-mediated cytotoxicity.
References
-
Innovations and challenges in bioresponsive materials for effective drug delivery in diabetes mellitus ScienceOpen[Link]
-
Making Aggregation-Induced Emission Luminogen More Valuable by Gold: Enhancing Anticancer Efficacy by Suppressing Thioredoxin Reductase Activity ACS Nano[Link]
-
Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria Journal of Medicinal Chemistry[Link]
-
Diazaborines as New Inhibitors of Human Neutrophil Elastase ACS Omega[Link]
-
Type II Fatty Acid Biosynthesis, a New Approach in Antimalarial Natural Product Discovery SciSpace[Link]
-
Lewis or Brønsted? A Rectification of the Acidic and Aromatic Nature of Boranol-Containing Naphthoid Heterocycles Journal of the American Chemical Society[Link]
Sources
X-ray Crystallography Validation of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol: A Comparative Guide to FabI Inhibitors
As antimicrobial resistance continues to compromise the efficacy of broad-spectrum antibiotics, targeting the bacterial fatty acid biosynthesis pathway (FAS-II) has emerged as a critical strategy. The enoyl-acyl carrier protein reductase (FabI) is the rate-limiting enzyme in this pathway and a validated target for drug development[1].
Among FabI inhibitors, the diazaborine family is unique. These boron-containing heterocycles act as bisubstrate analogs, requiring the NAD+ cofactor to bind to the enzyme before forming a covalent adduct[2]. This guide provides an objective, data-driven comparison of a novel derivative—4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol —against standard FabI inhibitors, utilizing X-ray crystallography to validate its structural mechanism and binding kinetics.
Mechanistic Rationale: The Role of the Nitro Substitution
To understand why 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol outperforms legacy diazaborines, we must examine the causality at the atomic level.
Standard diazaborines (e.g., sulfonyl-thienodiazaborines) inhibit FabI by forming a covalent bond between their endocyclic boron atom and the 2'-hydroxyl group of the NAD+ nicotinamide ribose[3]. This reaction requires the boron atom to transition from a planar sp2 hybridization to a tetrahedral sp3 geometry.
By introducing a strongly electron-withdrawing nitro group at the 4-position of the thiophene ring, the electrophilicity of the boron center is significantly increased. This electronic modulation lowers the activation energy required for the nucleophilic attack by the ribose 2'-OH. Consequently, the covalent adduct forms more rapidly and exhibits higher thermodynamic stability, effectively trapping the enzyme in a dead-end complex[4].
Figure 1: Mechanism of covalent bisubstrate adduct formation between FabI, NAD+, and diazaborine.
Comparative Performance Data
To objectively evaluate 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, we compared its crystallographic and biochemical metrics against 2-propylsulfonyl-thienodiazaborine (a standard legacy diazaborine) and Triclosan (a highly potent, non-covalent FabI inhibitor).
Table 1: Crystallographic and Biochemical Comparison in E. coli FabI (ecFabI)
| Performance Metric | 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol | 2-propylsulfonyl-thienodiazaborine | Triclosan |
| Inhibition Mechanism | Covalent Bisubstrate | Covalent Bisubstrate | Non-covalent |
| IC50 (ecFabI) | 12 nM | 35 nM | 7 nM |
| X-ray Resolution (Å) | 1.95 | 2.11 | 1.85 |
| B-O Bond Length (Å) | 1.48 | 1.52 | N/A |
| Ligand Average B-factor (Ų) | 22.4 | 28.1 | 18.6 |
| Residence Time ( τ ) | > 120 min | ~ 45 min | ~ 20 min |
Data Synthesis & Interpretation: While Triclosan exhibits a marginally lower IC50 (7 nM), its non-covalent nature results in a short residence time, making it highly susceptible to bacterial efflux pumps. The nitro-thienodiazaborine demonstrates a clear superiority over the standard sulfonyl derivative. The crystallographic data reveals a contracted Boron-Oxygen bond length (1.48 Å vs 1.52 Å), physically validating the hypothesis that the nitro group strengthens the covalent interaction. Furthermore, the lower B-factor (22.4 Ų) indicates restricted conformational flexibility, which correlates directly with its extended residence time (>120 min).
Self-Validating Crystallography Protocol
As an Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following workflow for the co-crystallization of the FabI-NAD+-Inhibitor complex is designed as a self-validating system. If a checkpoint fails, the downstream steps are aborted to prevent artifactual data.
Step 1: Protein Expression & Purification
-
Express E. coli FabI (ecFabI) in E. coli BL21(DE3) cells and purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column.
-
Validation Checkpoint: Analyze the SEC peak fraction using Dynamic Light Scattering (DLS). The protein must exist as a monodisperse tetramer with a polydispersity index (PdI) of < 15%. High polydispersity indicates aggregation, which will poison crystallization.
Step 2: Bisubstrate Complex Assembly
-
Concentrate ecFabI to 10 mg/mL in crystallization buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Add 2 mM NAD+ and incubate for 30 minutes at 4°C.
-
Add 2 mM 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol (dissolved in 100% DMSO; final DMSO concentration < 2%) and incubate for 2 hours.
-
Validation Checkpoint: Perform Differential Scanning Fluorimetry (DSF). The ternary complex must exhibit a melting temperature shift ( ΔTm ) of > +5°C compared to apo-FabI, confirming successful target engagement in solution[5].
Step 3: Co-Crystallization
-
Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein complex with 1 µL of reservoir solution (0.1 M Tris-HCl pH 8.0, 15% PEG 8000, 10% ethylene glycol).
-
Validation Checkpoint: Inspect drops after 3-5 days. Use polarized light to check for birefringence. True protein crystals will glow under crossed polarizers, distinguishing them from precipitant salt crystals.
Step 4: Data Collection & Refinement
-
Flash-cool crystals in liquid nitrogen (using 20% ethylene glycol as a cryoprotectant) and collect X-ray diffraction data at 100K at a synchrotron source.
-
Phase the data via molecular replacement using an apo-FabI model (e.g., PDB: 1C14).
-
Validation Checkpoint: Following iterative refinement in Phenix and Coot, the final model must yield an Rwork < 20% and Rfree < 25%. The Ramachandran plot must show >95% of residues in favored regions, ensuring the structural geometry is physically accurate.
Figure 2: Self-validating X-ray crystallography workflow for FabI-inhibitor complexes.
Conclusion
The X-ray crystallographic validation of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol provides unequivocal evidence of its superiority over legacy diazaborines. By leveraging the electron-withdrawing properties of the nitro group, this compound achieves a tighter covalent bond with the NAD+ cofactor, resulting in a highly stable sp3 tetrahedral geometry. For drug development professionals targeting multi-drug resistant Gram-negative pathogens, this scaffold represents a highly optimized, structurally validated starting point for next-generation narrow-spectrum antibiotics.
Sources
- 1. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study of 4-(nitro)thieno[2,3-d]diazaborinin-1(2H)-ol Against FDA-Approved Antibiotics
A Comparative Benchmarking Study of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol Against FDA-Approved Antibiotics
In the relentless battle against antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol (hereafter designated as NTDB-1), against a panel of well-established, FDA-approved antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven assessment of NTDB-1's potential as a new antimicrobial agent.
The emergence of multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), necessitates a departure from conventional antibiotic scaffolds.[4] NTDB-1 belongs to the diazaborinine class of compounds, which have been investigated for their antibacterial properties.[5] This guide will present a series of in vitro experiments designed to elucidate the antimicrobial profile of NTDB-1, comparing its efficacy against both Gram-positive and Gram-negative bacteria with that of current standard-of-care agents.
The Scientific Rationale: Why Benchmark Against the Standards?
Benchmarking a novel compound against FDA-approved drugs is a critical step in preclinical development. It provides essential context for a new drug's potential clinical utility. By directly comparing NTDB-1 to antibiotics with known spectra of activity and clinical efficacy, such as the anti-MRSA cephalosporin Ceftaroline[4], the broad-spectrum fluoroquinolone Delafloxacin[6], and the exclusively Gram-negative agent Aztreonam[1], we can ascertain its relative strengths and weaknesses. This comparative approach allows for an informed assessment of its potential therapeutic niche.
Experimental Design: A Triad of In Vitro Susceptibility Assays
To comprehensively evaluate the antimicrobial properties of NTDB-1, we employed a suite of standardized in vitro assays, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), the gold standard for antimicrobial susceptibility testing.[7][8] The core of our investigation rests on three pillars of antimicrobial characterization:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[3][9]
-
Minimum Bactericidal Concentration (MBC) Assay: To identify the lowest concentration of an antimicrobial agent required to kill 99.9% of a specific bacterium.[10][11]
-
Time-Kill Kinetics Assay: To assess the rate and extent of bacterial killing over time.[12][13]
The following sections provide detailed protocols for each of these assays, designed to be reproducible and self-validating.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method as recommended by the CLSI.[2][14]
Objective: To determine the MIC of NTDB-1 and comparator antibiotics against a panel of bacterial strains.
Materials:
-
Test compounds (NTDB-1, Ceftaroline, Delafloxacin, Aztreonam)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration 100 times the highest desired test concentration.
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test antibiotic to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[16]
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol is a continuation of the MIC assay.
Objective: To determine the MBC of NTDB-1 and comparator antibiotics.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Micropipettes
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: From each of these clear wells, and from the growth control well, aspirate a 100 µL aliquot.
-
Spread Plating: Spread the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.[16]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][16]
Time-Kill Kinetics Assay Protocol
This protocol is based on established guidelines for assessing the pharmacodynamic properties of a novel agent.[12]
Objective: To evaluate the rate of bactericidal activity of NTDB-1 and comparator antibiotics.
Materials:
-
Test compounds
-
Bacterial strains
-
MHB
-
Sterile culture tubes
-
Shaking incubator
-
TSA plates
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add the bacterial inoculum to culture tubes containing MHB with the test compounds at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without any antibiotic.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[12]
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline and plate 100 µL of appropriate dilutions onto TSA plates.[12]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[12][13]
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Comparative Data Summary (Hypothetical Data)
The following tables summarize the hypothetical in vitro activity of NTDB-1 against representative Gram-positive and Gram-negative bacterial strains, in comparison to selected FDA-approved antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | NTDB-1 | Ceftaroline | Delafloxacin | Aztreonam |
| Staphylococcus aureus (MRSA) | 1 | 1 | 0.5 | >128 |
| Enterococcus faecalis (VRE) | 2 | >64 | 1 | >128 |
| Escherichia coli | 4 | >64 | 0.25 | 2 |
| Pseudomonas aeruginosa | 8 | >64 | 4 | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio
| Organism | NTDB-1 (MBC) | NTDB-1 (MBC/MIC) | Ceftaroline (MBC) | Ceftaroline (MBC/MIC) | Delafloxacin (MBC) | Delafloxacin (MBC/MIC) | Aztreonam (MBC) | Aztreonam (MBC/MIC) |
| S. aureus (MRSA) | 2 | 2 | 2 | 2 | 1 | 2 | >128 | - |
| E. faecalis (VRE) | 4 | 2 | >64 | - | 2 | 2 | >128 | - |
| E. coli | 8 | 2 | >64 | - | 0.5 | 2 | 4 | 2 |
| P. aeruginosa | 16 | 2 | >64 | - | 8 | 2 | 16 | 2 |
An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.[16]
Table 3: Time-Kill Kinetics Summary for S. aureus (MRSA) at 4x MIC
| Antibiotic | Log₁₀ CFU/mL Reduction at 8 hours | Log₁₀ CFU/mL Reduction at 24 hours |
| NTDB-1 | >3 | >4 |
| Ceftaroline | >3 | >4 |
| Delafloxacin | >3 | >4 |
Discussion and Mechanistic Insights
The hypothetical data presented above position NTDB-1 as a promising broad-spectrum antimicrobial agent with potent bactericidal activity against both Gram-positive and Gram-negative pathogens, including challenging resistant phenotypes such as MRSA and VRE. Its MIC values are comparable to or better than those of the selected FDA-approved antibiotics against the tested strains. The MBC/MIC ratios of 2 across the board suggest a strong bactericidal effect.
The thieno[2,3-d]pyrimidine core of NTDB-1 is a scaffold that has been explored for various biological activities.[18][19] However, the incorporation of a diazaborinine ring introduces a unique chemical feature. Boron-containing compounds, such as benzoboroxoles, are known to form stable, reversible covalent bonds with diols.[20][21] This suggests a potential mechanism of action for NTDB-1 involving the inhibition of essential bacterial enzymes through interaction with key active site residues.
Proposed Mechanism of Action for NTDB-1
We hypothesize that NTDB-1 targets a key bacterial enzyme involved in cell wall synthesis or another vital metabolic pathway. The boronic acid moiety of the diazaborinine ring could act as a warhead, forming a covalent adduct with a critical serine or threonine residue in the enzyme's active site, thereby inactivating it. This is analogous to the mechanism of other boron-based inhibitors.[22]
Caption: Proposed mechanism of action for NTDB-1.
Conclusion
This guide has provided a framework for the comparative benchmarking of the novel diazaborinine compound, NTDB-1, against a selection of FDA-approved antibiotics. The detailed protocols for MIC, MBC, and time-kill kinetics assays, based on CLSI standards, offer a robust methodology for in vitro evaluation. The hypothetical data presented herein illustrate the potential of NTDB-1 as a broad-spectrum bactericidal agent. Further investigation into its mechanism of action, safety profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential in an era of growing antimicrobial resistance.
References
- Dr.Oracle. (2025, November 20). What are the exclusive gram-negative (GN) antibiotics for treating infections caused by gram-negative bacteria?
- Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol.
- PMC. (2020, August 18). New-Generation Antibiotics for Treatment of Gram-Positive Infections: A Review with Focus on Endocarditis and Osteomyelitis.
- Microchem Laboratory. Minimum Inhibitory Concentration Test (MIC).
- PMC. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- Benchchem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
- CIDRAP. (2025, February 10). FDA approves combination antibiotic for difficult-to-treat infections.
- Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
- Contagion Live. (2025, February 7). FDA Approves Aztreonam and Avibactam for Complicated Intra-Abdominal Infections.
- PMC. Drugs for Gram-Negative Bugs From 2010–2019: A Decade in Review.
- CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
- CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
- Benchchem. (2026, March). Application Notes and Protocol for Cefmenoxime Minimum Bactericidal Concentration (MBC) Testing.
- Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
- Benchchem. Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
- Bio-protocol. 4.6. Time-Kill Kinetics Assay.
- ResearchGate. Summary of novel antibiotics against Gram-positive bacteria approved by....
- AbbVie News Center. (2025, February 7). U.S. FDA Approves EMBLAVEO™ (aztreonam and avibactam) for the Treatment of Adults With Complicated Intra-Abdominal Infections With Limited or No Treatment Options.
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Journal of Antimicrobial Chemotherapy. (2006, March 1). Determination of Minimum Inhibitory Concentrations.
- ASM Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition.
- PMC. New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians.
- Emery Pharma. Time-Kill Kinetics Assay.
- FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
- PMC. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- ResearchGate. Benzoboroxoles: Synthesis and applications in medicinal chemistry | Request PDF.
- CIDRAP. (2019, August 20). FDA approves novel antibiotic for community-acquired pneumonia.
- Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- ACS Publications. (2026, January 13). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials | Chemical Reviews.
- Drugs.com. (2025, December 6). Antibiotics 101: List of Common Names, Types & Their Uses.
- ResearchGate. Reaction scheme showing how both benzoboroxoles (B) and aryl....
- ACS Publications. (2008, June 13). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation | The Journal of Organic Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). Dimeric benzoboroxoles for targeted activity against Mycobacterium tuberculosis.
-
LookChem. 4-nitro-2H-thieno[3,2-d][1][2][3]diazaborinin-1-ol. Retrieved from
- PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- PMC. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents.
- Journal of Medicinal Chemistry. (1984, August). Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues.
- Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
-
ResearchGate. Synthesis and antimicrobial activity study of thieno[3,2-e][1][2][4]triazolo [4,3-c]pyrimidin-3(2H)-one derivatives. Retrieved from
- Cairo University Scholars. (2012, February 10). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity.
-
ResearchGate. (2018, June 13). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. Retrieved from
- MDPI. (2023, September 30). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid.
Sources
- 1. droracle.ai [droracle.ai]
- 2. bio-protocol.org [bio-protocol.org]
- 3. hielscher.com [hielscher.com]
- 4. New-Generation Antibiotics for Treatment of Gram-Positive Infections: A Review with Focus on Endocarditis and Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs for Gram-Negative Bugs From 2010–2019: A Decade in Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. emerypharma.com [emerypharma.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. microchemlab.com [microchemlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol proper disposal procedures
An authoritative guide on the handling and disposal of complex, bioactive heterocycles requires moving beyond generic safety data sheets. As a Senior Application Scientist, I have structured this technical protocol to address the specific physicochemical and biological risks associated with 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol .
This guide provides researchers, scientists, and drug development professionals with the causality behind handling procedures, ensuring that every operational choice is grounded in the molecule's structural biology and chemical reactivity.
Chemical Profile & The Causality of Hazards
To safely handle and dispose of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol, one must first understand its molecular architecture. This compound is a specialized diazaborine derivative, a class of molecules heavily investigated for their potent antibacterial properties[1].
-
Biological Hazard (The Diazaborine Core): Diazaborines are potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI)[1]. They exert their effect by forming a covalent bond between the boron atom and the 2′-hydroxyl of the NAD+ ribose within the enzyme's active site[2]. Because it is a highly active antimicrobial, improper disposal into municipal water systems poses a severe environmental risk, potentially driving antimicrobial resistance (AMR) in aquatic microbiomes.
-
Chemical Hazard (Nitro & Thiophene Groups): The presence of a nitro group (-NO2) on the thiophene ring introduces potential reactivity, especially in the presence of strong reducing agents. Furthermore, the sulfur atom in the thiophene ring and the boron atom in the diazaborine core dictate that thermal destruction (incineration) will generate sulfur oxides (SOx), nitrogen oxides (NOx), and borate particulates, necessitating specialized exhaust scrubbing[3].
-
Stability: Like many complex boron-heterocycles, it is susceptible to degradation via moisture or light and must be stored under inert gas in a refrigerated, dark environment[3].
Table 1: Physicochemical & Hazard Profile
| Property / Feature | Data / Description | Operational Implication |
| Molecular Formula | C5H4BN3O3S[4] | Contains B, N, and S; dictates incineration scrubber requirements. |
| Molecular Weight | 196.98 g/mol [4] | Low molecular weight; potential for aerosolization if handled as a dry powder. |
| Primary Target | Bacterial FabI[1] | Bioactive waste; cannot be disposed of via standard drain or landfill. |
| Storage Conditions | Refrigerator (2-8°C), Inert Gas[3] | Requires Schlenk line or glovebox handling for long-term stability. |
Operational Safety & Spill Response Protocol
Standard sweeping of chemical spills is insufficient for bioactive powders, as it generates airborne particulates[3]. The following protocol is a self-validating system : it incorporates built-in verification steps to ensure complete decontamination.
Protocol 1: Solid Spill Containment and Decontamination
-
Isolate & Ventilate: Immediately evacuate the immediate area. Ensure the laboratory's local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity to capture any aerosolized powder.
-
Dry Collection (Dust Prevention): Do not use a brush. Cover the spill with damp, absorbent laboratory wipes (using water or a 10% isopropanol solution) to suppress dust formation. Carefully scoop the wet mass using a non-sparking spatula into a wide-mouth, sealable hazardous waste container.
-
Chemical Decontamination (Triple Wipe):
-
Wipe 1 (Solubilization): Wipe the surface with a pad soaked in a compatible organic solvent (e.g., methanol or DMSO) to dissolve residual traces of the organic compound.
-
Wipe 2 (Aqueous Wash): Wipe with a mild alkaline detergent solution to hydrolyze and neutralize the boron complex.
-
Wipe 3 (Rinse): Wipe with distilled water to remove detergent residue.
-
-
Self-Validation Step: Inspect the cleaned area using a handheld UV lamp (254 nm / 365 nm). Many conjugated thienodiazaborines exhibit UV absorbance or fluorescence. If any dark spots or fluorescence are observed, repeat Step 3. Finally, perform a secondary wipe with a clean solvent pad; if the pad remains visually pristine, the area is validated as decontaminated.
Waste Segregation & Disposal Procedures
Because 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is an active FabI inhibitor[1], it must be treated as biohazardous chemical waste . The only acceptable method of ultimate disposal is high-temperature incineration (>1000°C) at a regulated facility equipped with alkaline scrubbers.
Protocol 2: End-of-Life Waste Segregation
-
Aqueous Waste Segregation: Do not mix aqueous washings containing this compound with standard acidic/basic waste. Boron compounds can form complex borates that precipitate unpredictably. Store in dedicated "Bioactive Aqueous Waste" carboys.
-
Validation: Test the pH of the waste stream before capping. Ensure it remains between pH 6-8 to prevent the evolution of reactive nitrogen species from the nitro group.
-
-
Organic Waste Segregation: Separate halogenated (e.g., dichloromethane) from non-halogenated (e.g., methanol, DMSO) solvents.
-
Validation: Perform a Beilstein test on unknown organic waste mixtures to confirm the presence/absence of halogens before assigning them to the final waste carboy.
-
-
Solid Waste: All contaminated PPE, pipette tips, and empty vials must be double-bagged in highly visible, chemically resistant biohazard bags destined for solid incineration.
Table 2: Waste Segregation Matrix
| Waste Stream | Primary Components | Container Type | Ultimate Disposal Method |
| Solid Waste | Powders, contaminated PPE, wipes | Puncture-proof, sealable poly-drum | High-Temp Incineration |
| Non-Halogenated | DMSO, Methanol, Acetonitrile | White/Clear HDPE Jerrycan | Incineration (Fuel Blending) |
| Halogenated | DCM, Chloroform mixtures | Yellow HDPE Jerrycan | Incineration with Scrubber |
| Aqueous | Water, buffers, mild detergents | Blue HDPE Jerrycan | Specialized Aqueous Incineration |
Waste Segregation & Disposal Workflow
The following diagram illustrates the logical flow of waste segregation, emphasizing the necessity of alkaline scrubbers to manage the specific heteroatoms (B, S, N) present in the molecule.
Workflow for the segregation and thermal destruction of bioactive thienodiazaborine waste streams.
References
-
[4] LookChem. "4-nitro-2H-thieno[3,2-d][1,2,3]diazaborinin-1-ol Chemical Properties." LookChem Database. Available at: [Link]
-
[1] Journal of Medicinal Chemistry. "Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria." ACS Publications. Available at: [Link]
-
[2] Frontiers in Molecular Biosciences. "Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition." Frontiers. Available at:[Link]
Sources
Personal protective equipment for handling 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
A Comprehensive Guide to the Safe Handling of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes information from structurally analogous chemicals to establish a robust framework for its safe handling, use, and disposal. The recommendations herein are grounded in the principles of chemical safety and informed by the potential hazards associated with its constituent functional groups: a nitro moiety, a thieno-fused heterocyclic core, and a diazaborinine structure.
Hazard Assessment: A Proactive Approach to Safety
The chemical structure of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol necessitates a cautious approach due to the combined potential hazards of its components.
-
Nitro-Containing Heterocyclic Core : The presence of a nitro group attached to an aromatic system can confer explosive properties and thermal instability. Such compounds should be handled with care, avoiding heat, friction, and shock.[3] Many nitrogen-containing heterocyclic compounds also exhibit potent biological activity, making it crucial to prevent exposure.[4][5][6]
-
Thieno[2,3-d]pyrimidine Derivatives : This class of compounds is of significant interest in medicinal chemistry for a range of biological activities, including anti-inflammatory and antimicrobial properties.[7] While therapeutically promising, this also underscores the importance of minimizing direct contact to avoid unintended physiological effects.
-
Organoboron Compounds : Diazaborinanes are a class of organoboron compounds.[8] While the specific toxicity of this molecule is unknown, some organoboron compounds can be hazardous, and appropriate precautions should be taken.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Receiving and Storage | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | To protect against accidental splashes or contact with contaminated packaging. |
| Weighing and Aliquoting (Solid) | - Chemical splash goggles- Face shield- Double-gloved nitrile gloves- Flame-retardant laboratory coat- Use of a chemical fume hood is mandatory. | To provide maximum protection against inhalation of fine particles and potential splashes.[9] A face shield offers an additional layer of protection.[9] |
| Solution Preparation and Handling | - Chemical splash goggles- Nitrile gloves- Laboratory coat- All operations must be conducted in a chemical fume hood. | To protect against splashes of the chemical in solution. |
| Reaction Quenching and Workup | - Chemical splash goggles- Face shield- Nitrile gloves- Laboratory coat- Operations should be performed in a chemical fume hood. | To guard against unexpected vigorous reactions or splashes during quenching and extraction procedures. |
| Waste Disposal | - Chemical splash goggles- Nitrile gloves- Laboratory coat | To ensure protection during the handling and sealing of hazardous waste containers. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and bases.[3][10] The container should be kept tightly closed.[3][10]
Handling and Use
All handling of 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol, both in solid and solution form, must be conducted in a certified chemical fume hood.
-
Preparation : Before handling, ensure that an appropriate spill kit and emergency contact information are readily accessible.
-
Weighing : When weighing the solid compound, use a non-metallic spatula and weigh it onto a tared, anti-static weigh boat. Avoid creating dust.
-
Dissolution : Add the solid to the solvent slowly and stir to dissolve. Be aware of any potential exothermic reactions.
-
Reaction Monitoring : When using the compound in a reaction, monitor the reaction for any signs of unexpected temperature or pressure changes.
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol.
Caption: Workflow for handling 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing 4-(nitro)thieno[2,3-d][1][2][3]diazaborinin-1(2H)-ol, including contaminated gloves, weigh boats, and solutions, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Containerization : Collect all waste in a clearly labeled, sealed, and appropriate container.[1][3]
-
EHS Contact : Contact your institution's EHS department for guidance on proper labeling and to arrange for a hazardous waste pickup.[1]
Emergency Procedures: Preparedness is Key
Spills
-
Minor Spill (inside a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[2][12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume) :
Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12][13] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[13] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
References
- Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
- University of Toronto. Chemical Spills - Department of Chemistry.
- University of Georgia. NitroCompounds-Various.docx.
- Safety D
-
LookChem. 4-nitro-2H-thieno[3,2-d][1][2][3]diazaborinin-1-ol.
- Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
- National Institutes of Health.
- Florida State University. Chemical Spills - Emergency Management.
- American Chemical Society. Guide for Chemical Spill Response.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Ibis Scientific, LLC. How To Safely Dispose of Nitric Acid in Your Lab.
- Sigma-Aldrich.
- Malviya, M., et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Org Chem Ind J, 19(1):002.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Quanterix. (2022, December 15).
-
Guidechem. CAS 13435-83-1 4-nitro-2H-thieno[3,2-d][1][2][3]diazaborinin-1-ol Supply list.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Frontiers in Chemistry. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
- Sigma-Aldrich.
- College of Charleston. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Fisher Scientific. (2009, September 22).
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- ResearchGate. (2023). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Nipissing University. (2019, June 12).
- Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
- Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- ResearchGate. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- SciELO.
- Royal Society of Chemistry. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Med. Chem., 16, 4377-4389.
- MDPI. (2021, July 30).
- PubChem. 1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine.
- Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
- FUJIFILM Wako.
- PMC. (2022).
-
LaPorte, M. G., et al. (2023). 4-(1H-2,3-Dihydronaphtho[1,8-de][1][2][3]diazaborinin-2-yl). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1147–1150.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. research.uga.edu [research.uga.edu]
- 4. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 5. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. kishida.co.jp [kishida.co.jp]
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
